Fluorexetamine

Catalog No.
S11221484
CAS No.
M.F
C14H18FNO
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorexetamine

Product Name

Fluorexetamine

IUPAC Name

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3

InChI Key

FCETYWCLCUZFJI-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F

Fluorexetamine arylcyclohexylamine family

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identification

Fluorexetamine is a novel psychoactive substance with the systematic name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2] [3]. Its core structure consists of a cyclohexanone ring with an N-ethylamine group and a meta-fluorinated phenyl ring attached at the alpha carbon [1] [3].

Key Identifiers:

  • Molecular Formula: C₁₄H₁₈FNO [1] [2] [3]
  • Molecular Weight: 235.30 g/mol [1] [2] [3]
  • CAS Number: Information not available in search results
  • IUPAC Name: 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2] [3]

Pharmacology and Mechanism of Action

This compound's primary mechanism is non-competitive antagonism of the N-Methyl-D-Aspartate (NMDA) receptor [4] [5]. It binds to the phencyclidine (PCP) site within the receptor's ion channel, blocking calcium ion (Ca²⁺) influx and leading to a state of dissociative anesthesia [4] [6] [5]. This mechanism is shared with other arylcyclohexylamines like ketamine and PCP [4] [5].

The diagram below illustrates this primary mechanism and other potential receptor interactions.

pharmacology This compound Primary Mechanism: NMDA Receptor Antagonism FXE This compound (FXE) PCPsite PCP Binding Site (Allosteric) FXE->PCPsite Binds to NMDA NMDA Receptor Ion Channel Ca Ca²⁺ Influx Blocked NMDA->Ca Non-competitive Antagonism PCPsite->NMDA Inside Dissociation Dissociative Effects Ca->Dissociation

This compound acts as a non-competitive NMDA receptor antagonist, leading to dissociative effects.

While NMDA receptor antagonism is the primary action, some arylcyclohexylamines show activity at other targets [5]. However, specific data on this compound's affinity for these is limited.

Analytical Characterization and Detection

Gas Chromatography-Mass Spectrometry (GC-EI-MS) reveals a characteristic fragmentation pattern for structural identification [3].

Table 1: Major Fragment Ions in GC-EI-MS of this compound [3]

m/z Formula Relative Intensity (%) Proposed Fragmentation Pathway
235 C₁₄H₁₈FNO⁺ 15 Molecular ion
207 C₁₂H₁₃FNO⁺ 45 Loss of ethylamine (C₂H₅NH₂, 45 Da)
178 C₈H₁₂FNO⁺ 100 Base peak; further fragmentation involving C₃H₇ loss
146 C₈H₁₂FN⁺ 75 Loss of carbon monoxide (CO, 28 Da)
104 C₇H₆F⁺ 85 Fluorinated benzyl cation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying this compound in biological specimens [6]. Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) [6].

Toxicity and Safety Profile

This compound's specific toxicity profile is not fully characterized, but it shares risks common to dissociative arylcyclohexylamines [7].

Reported effects from user accounts include [8]:

  • Dissociation, disorientation, strong visual distortions, and mild nausea.
  • After-effects like hangover and fatigue.
  • Duration of effects longer than ketamine, potentially 4-6 hours.

Significant Safety Concerns:

  • Misidentification: Many samples sold as "FXE" or "ketamine" were laboratory-confirmed as 2'-Fluoro-2-oxo-PCE (2F-NENDCK/CanKet), a different but structurally similar dissociative [1] [8].
  • Unknown Toxicity: Risks of overdose, potential for organ damage (e.g., bladder/kidney toxicity), and interactions with other depressants are not well-established [8] [7].

Regulatory Status

This compound is not explicitly scheduled in the United States [2]. However, it is controlled in other jurisdictions [1]:

  • Canada: Schedule I
  • Germany: NpSG (Industrial and scientific use only)
  • United Kingdom: Class B

Key Takeaways for Professionals

  • Chemical Structure: Characterized by a cyclohexanone ring with a meta-fluorinated phenyl ring and N-ethylamine group [1] [3].
  • Primary Pharmacology: Acts as an NMDA receptor antagonist, consistent with the arylcyclohexylamine class [4] [5].
  • Analytical Challenges: Reliable identification requires advanced techniques like LC-MS/MS due to misidentification issues with analogs like 2F-NENDCK [1] [6] [8].
  • Risk Profile: Has a poorly defined toxicity and safety profile, with risks heightened by frequent misrepresentation in the illicit drug market [8] [7].

References

Fluorexetamine NMDA receptor antagonist mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Fluorexetamine: Current State of Knowledge

This compound (3'-Fluoro-2-oxo-PCE) is a recreational designer drug from the arylcyclohexylamine family [1]. It is important to note that analytical testing has revealed that samples sold as this compound have often been misidentified and actually contained a different isomer (2'-Fluoro-2-oxo-PCE, or 2-FXE) [1]. This misidentification and the scarcity of formal scientific studies mean that detailed public data on its potency, binding affinity, and kinetics for the NMDA receptor is not available.

As an arylcyclohexylamine, its presumed primary mechanism of action is as an uncompetitive channel blocker of the NMDA receptor [2]. This places it in the same broad category as ketamine, memantine, and phencyclidine (PCP).

Proposed Framework for NMDA Receptor Antagonist Characterization

While specific data for this compound is missing, the following diagram outlines the general experimental workflow and key properties that researchers would investigate to fully characterize a novel NMDA receptor antagonist like it. The mechanisms described are based on well-established principles for this drug class [2] [3] [4].

G Start Novel Compound (e.g., this compound) MOA Mechanism of Action (MOA) Study Start->MOA Uncomp Uncompetitive Channel Blocker MOA->Uncomp GlycineSite Glycine-Site Antagonist MOA->GlycineSite Competitive Competitive Antagonist MOA->Competitive NonCompet Non-Competitive Allosteric Antagonist MOA->NonCompet Functional Functional Characterization Uncomp->Functional Affinity Receptor Affinity (e.g., IC₅₀) Functional->Affinity Kinetics Blocking Kinetics (On/Off Rates) Functional->Kinetics VoltageDep Voltage-Dependency of Block Functional->VoltageDep NeuroPhys Neurophysiological Effects Affinity->NeuroPhys Kinetics->NeuroPhys VoltageDep->NeuroPhys CalciumInflux Inhibition of Ca²⁺ Influx NeuroPhys->CalciumInflux Excitotoxicity Protection from Excitotoxicity NeuroPhys->Excitotoxicity LTP Modulation of Synaptic Plasticity (LTP) NeuroPhys->LTP InVivo In Vivo Profiling CalciumInflux->InVivo Excitotoxicity->InVivo LTP->InVivo Antidepressant Antidepressant Effects (e.g., FST, TST) InVivo->Antidepressant SideEffects Side Effect Profile (e.g., Psychotomimetic) InVivo->SideEffects Neurotoxicity Neurotoxicity Assessment InVivo->Neurotoxicity

Experimental characterization workflow for a novel NMDA receptor antagonist.

Key Properties for Quantitative Comparison

Without specific data for this compound, the table below outlines the key quantitative properties that are essential for comparing NMDA receptor antagonists, using examples from other known compounds. Filling this table for this compound would be the goal of the characterization workflow above.

Property Description Example: Ketamine Example: Memantine
IC₅₀ / Kᵢ Concentration for 50% receptor inhibition / Inhibition constant. ~0.5 μM (for racemic mixture) [5] ~1-2 μM (low-affinity) [3]
Mechanism Binding site on the NMDA receptor. Uncompetitive channel blocker [2] Uncompetitive channel blocker [4]
Voltage-Dependency Whether the block is influenced by membrane potential. Yes [4] Yes (strong) [3]
Kinetics Speed of binding to and unbinding from the receptor. Intermediate [3] Fast (relative to MK-801) [3]
Subunit Selectivity Preference for specific receptor subunits (e.g., GluN2B). - -

How to Proceed with Research

Given the current data gap, here are practical steps you can take to find more information:

  • Monitor Scientific Databases: Regularly search specialized databases like PubMed and Google Scholar for new publications. Use keywords like "this compound," "3-FXE," "2-FXE," and "arylcyclohexylamine pharmacology."
  • Check Regulatory and Forensic Reports: Organizations like the DEA, EMCDDA, and forensic testing labs (e.g., DrugsData.org) sometimes publish analytical reports on new psychoactive substances that may contain structural or identifications.
  • Consult Chemical Patents: If this compound has been investigated for therapeutic potential, methodological details might be found in patent applications.

References

Chemical and Pharmacological Profile of Fluorexetamine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data available for Fluorexetamine.

Aspect Details
Systematic Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2]
Molecular Formula C₁₄H₁₈FNO [1] [3] [2]
Molecular Weight 235.30 g/mol [3] [2]
Chemical Structure Features a cyclohexanone backbone with a 3-fluorophenyl ring and an ethylamine side chain [3].
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2]
Primary Mechanism of Action Antagonism of the N-Methyl-D-Aspartate (NMDA) receptor, leading to dissociative effects [3] [4].
NMDA Receptor Affinity (Ki) Not precisely quantified in the available literature. Reported to have an IC₅₀ value comparable to 2F-DCK (approximately 1.4 µM) [3].
Key Pharmacological Effects Dissociation, altered perception, euphoria, sedation, and hallucinations at higher doses [4].
Toxicological Effects Tachycardia, hypertension, respiratory depression, and hallucinations are commonly reported in clinical cases [3].

Analytical Methods and Identification

Accurate identification of this compound and its metabolites is crucial for forensic and clinical work. The following workflow outlines a standard analytical process described in the literature.

Start Seized Sample / Biological Matrix A Gas Chromatography-Mass Spectrometry (GC-MS) Start->A B Liquid Chromatography-High-Resolution MS (LC-HRMS) Start->B C Nuclear Magnetic Resonance (NMR) Spectroscopy Start->C D Targeted Analysis: - Parent Compound - Northis compound Metabolite B->D For biological samples C->D Structural confirmation

Flowchart of analytical techniques for this compound identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identification. This compound shows a molecular ion at m/z 235. Characteristic fragment ions include m/z 207 (loss of ethylamine) and m/z 178 (further fragmentation), which are crucial for its fingerprint [2].
  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This method is essential for detecting the compound and its metabolites in biological samples like urine. The major metabolite is 2-fluorodeschloro-norketamine (northis compound), formed by N-deethylation. This metabolite is a key target for confirming intake in forensic toxicology [5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like (^1)H NMR, (^13)C NMR, and 2D methods (COSY, HSQC) are used for definitive structural elucidation, especially when a new compound is first identified [5].

Clinical and Safety Data from Case Reports

The table below summarizes adverse effects observed in a 2023 case series, providing a snapshot of its human toxicity profile.

Symptom Prevalence (%) Severity (Mean ± SD)
Hallucinations 92.9 Severe
Tachycardia 78.6 Moderate (HR: 110 ± 15 bpm)
Hypertension 64.3 Severe (SBP: 160 ± 20 mmHg)
Respiratory Depression 42.9 Mild (RR: 12 ± 4 breaths/min)

Source: Data adapted from a case series (n=14) in Hong Kong, 2023 [3].

  • Polydrug Use: A significant safety concern is the common co-ingestion of this compound with other substances like opioids or benzodiazepines, which exacerbates risks and complicates clinical presentations [3].
  • Detection Challenges: Standard ketamine immunoassays have very low cross-reactivity with this compound (<5%), leading to a high risk of false negatives in routine drug tests [3].

Information Constraints and Research Gaps

The search results reveal significant limitations in the current knowledge base:

  • No Detailed Signaling Pathways: While the primary mechanism is NMDA receptor antagonism, the search results do not contain detailed information on downstream molecular signaling pathways or interactions with other receptor systems like opioid receptors. This is why a pathway diagram could not be generated.
  • Lack of Controlled Studies: The available human data comes from post-market surveillance and case reports of recreational use [3] [4]. There are no published results from formal clinical trials on efficacy, safety, or pharmacokinetics in a controlled setting.
  • Synthesis Protocols: Although general synthetic routes for arylcyclohexylamines are known, detailed, reproducible laboratory synthesis protocols for this compound are not available in the public domain [2].

References

Chemical and Regulatory Profile of Fluorexetamine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and legal status of Fluorexetamine.

Property Description
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone [1] [2]
Chemical Formula C₁₄H₁₈FNO [1] [2]
Molecular Weight 235.30 g/mol [1] [2]
Chemical Class Arylcyclohexylamine [2]
Legal Status (US) Unscheduled (as of report dates) [1] [2]
Legal Status (Other Regions) Schedule I (Canada); Class B (UK); NpSG (Germany) [2]

FXE is a recreational designer drug from the arylcyclohexylamine family, which includes substances like ketamine and PCP. It is marketed for its dissociative effects [2].

Clinical Detection and Toxicity

A key challenge with FXE is its accurate identification in clinical and forensic settings.

  • Detection Challenges: Standard immunoassays for ketamine do not cross-react with FXE, leading to potential false negatives. Furthermore, its metabolites can be misidentified as those of other ketamine analogues, such as 2-Fluorodeschloroketamine (2F-DCK), on routine toxicology testing without advanced confirmation [3].
  • Clinical Presentation: FXE appears to possess toxicity similar to ketamine and 2F-DCK. Co-ingestion with other recreational drugs is common, which complicates the clinical picture [3]. The Hong Kong Medical Journal reported the identification of FXE in urine samples from 14 patients, indicating its emergence in the drug supply since mid-2023 [3].

The following diagram illustrates the workflow for identifying FXE in a clinical toxicology setting, highlighting the key challenge of metabolite misidentification.

fxe_detection FXE Clinical Detection Workflow Start Patient presents with dissociative symptoms Immunoassay Ketamine Immunoassay Start->Immunoassay NegativeResult Negative Result Immunoassay->NegativeResult No cross-reactivity AdvancedTest Advanced Toxicology Testing (GC-MS, LC-QTOF) NegativeResult->AdvancedTest MetaboliteAnalysis Metabolite Analysis AdvancedTest->MetaboliteAnalysis MisIDRisk Risk of Misidentification as 2F-DCK Metabolites MetaboliteAnalysis->MisIDRisk AccurateID Accurate Identification using FXE Reference Standard MetaboliteAnalysis->AccurateID With proper reference

FXE identification requires advanced testing to avoid misdiagnosis.

Proposed Mechanism of Action and Experimental Insights

FXE is understood to act through a mechanism common to dissociative arylcyclohexylamines.

  • Primary Molecular Target: The dissociative effects are primarily mediated through antagonism of the N-Methyl-D-Aspartate (NMDA) receptor [3]. This action is shared with ketamine, PCP, and other related analogues.
  • Experimental & Identification Protocols:
    • Analysis Technique: The identification of FXE in biological samples (like urine) or seized materials typically requires advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) [3].
    • Critical Step: As highlighted in a 2023 revelation by DrugsData.org, accurate identification necessitates a verified reference standard for FXE. Previous public data had misidentified another isomer (2'-Fluoro-2-oxo-PCE) as FXE [2]. Any experimental protocol must therefore use a confirmed standard to avoid misidentification.

The diagram below outlines the hypothesized signaling pathway through which FXE exerts its dissociative and potential neurotoxic effects.

fxe_pathway Hypothesized FXE Signaling Pathway FXE This compound (FXE) NMDAR NMDA Receptor FXE->NMDAR Antagonism Non-competitive Antagonism NMDAR->Antagonism Calcium Reduced Ca²⁺ Influx Antagonism->Calcium Glutamate Altered Glutamatergic Neurotransmission Calcium->Glutamate Effects Dissociative Effects (Anesthesia, Hallucinations, Potential Neurotoxicity) Glutamate->Effects

FXE acts as an NMDA receptor antagonist, leading to dissociative effects.

Key Insights for Researchers and Professionals

  • An Emerging Substance: FXE is part of a persistent stream of novel psychoactive substances (NPS) designed to mimic controlled drugs like ketamine. Its prevalence, while still relatively uncommon, is growing in certain regions, as evidenced by reports from Hong Kong [2] [3].
  • A Moving Target for Laboratories: The case of FXE's initial misidentification underscores a fundamental challenge in NPS analysis. Forensic and clinical labs must constantly update their reference libraries with authenticated standards to accurately identify new analogues [2].
  • Public Health Context: FXE is part of the broader NPS landscape, which includes other dangerous substances like synthetic opioids (e.g., fentanyl analogs, nitazenes) and adulterants (e.g., xylazine, medetomidine) that pose significant public health risks [4]. Understanding FXE contributes to the larger effort of mitigating harm from a volatile and complex drug supply.

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Characteristics 3-Fluoro-2-oxo-PCE is an arylcyclohexylamine derivative with the IUPAC name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2].

  • Molecular Formula: C₁₄H₁₈FNO [1] [2]
  • Molar Mass: 235.30 g/mol (freebase); 271.76 g/mol (hydrochloride salt) [2] [3]
  • Structural Features: The molecule consists of a cyclohexanone ring substituted with a 3-fluorophenyl ring and an ethylamine group at the same carbon atom [2]. The fluorine atom at the meta position of the aromatic ring is its key distinguishing feature [2].

Pharmacology and Mechanism of Action 3-FXE acts primarily as a non-competitive antagonist of the N-Methyl-D-Aspartate receptor (NMDAR) [2]. It binds to the allosteric site within the receptor's voltage-gated ion channel, inhibiting calcium (Ca²⁺) flux and leading to dissociative anesthesia [4]. The fluorine substitution enhances lipophilicity, which may increase blood-brain barrier penetration and prolong its duration of action compared to some analogues [2].

Recent research indicates that some NMDAR antagonists, including compounds structurally similar to 3-FXE, can also activate non-ionotropic (metabotropic) signaling pathways [5]. This means they may trigger intracellular signaling cascades, such as ERK activation, even while blocking the receptor's ion channel function [5].

The diagram below illustrates this dual mechanism of action.

fxe_mechanism cluster_nmdar NMDA Receptor Complex FXE 3-Fluoro-2-oxo-PCE NMDAR Ionotropic Function (Ligand-Gated Channel) FXE->NMDAR Antagonizes Metabotropic Non-Ionotropic Function (Metabotropic Signaling) FXE->Metabotropic May Activate Ca2_Influx Blocked Ca²⁺ Influx NMDAR->Ca2_Influx ERK_Pathway ERK Signaling Activation Metabotropic->ERK_Pathway

Diagram: Proposed dual ionotropic and non-ionotropic actions of 3-FXE on the NMDA receptor.

Analytical Detection and Identification

Accurate identification is challenging due to the presence of positional isomers, particularly 2-Fluoro-2-oxo-PCE (2-FXE, "CanKet"). Many initially reported 3-FXE samples were later confirmed to be the 2-fluoro isomer [1] [6] [7].

Key Challenges and Methodologies

  • Immunoassay Limitations: Standard ketamine immunoassays show very low cross-reactivity (<5%) with 3-FXE, making them unreliable for initial screening [2].
  • Chromatographic Techniques: Advanced separation and mass spectrometry are required for confident identification [4] [6].
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A fully automated solid-phase extraction (SPE) with LC-MS/MS method achieved an LOD of 0.4 ng/mL for 3-FXE and related analogues in blood [4].
    • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for distinguishing between 2-FXE and 3-FXE isomers, which co-elute in many standard LC-MS/MS methods [6].
  • Analytical Clues: In LC-MS/MS, the presence of 2-FXE/3-FXE can cause erroneous ion ratios or interferences in the detection windows of other drugs, serving as a proxy for its presence [6].

Table 1: Analytical Techniques for 3-FXE in Biological Specimens

Technique Sample Preparation Key Findings/Performance Reference
LC-MS/MS Fully automated SPE LOD: 0.4 ng/mL (in blood) [4]
LC-QTOF-MS & GC-MS LLE (Formic acid in ACN:EtOH) Distinguished 2-FXE from 3-FXE; isomer misidentification common [4] [6]
General Unknown Screening (GC-MS) Not specified Identification via library matching (e.g., Cayman library) [6]

Metabolic Pathways and Toxicology

Metabolism Insights While a specific study on 3-FXE is not available, research on its parent compound, 2-oxo-PCE, provides insights. A 2025 rat study using UHPLC-QTOF-MS showed that 2-oxo-PCE metabolism involves carbonyl hydrogenation of the cyclohexanone ring, N-deethylation, deamination, hydroxylation, dehydration, and glucuronidation [8]. The specific position of the fluorine atom in 3-FXE would likely influence its metabolic rate and pathway selectivity.

Toxicological Effects Human case reports describe effects including euphoria, depersonalization, and hallucinations at doses of 50–100 mg [2]. Physical toxicity can manifest as tachycardia, hypertension, and respiratory depression [2].

Table 2: Documented Adverse Effects in Clinical Cases

Symptom Prevalence (%) Reported Severity
Tachycardia 78.6% Moderate (HR: 110±15 bpm)
Hypertension 64.3% Severe (SBP: 160±20 mmHg)
Hallucinations 92.9% Severe
Respiratory Depression 42.9% Mild (RR: 12±4 breaths/min)

Source: Summary of 14 clinical cases (Hong Kong, 2023) from VulcanChem [2].

A significant public health concern is its frequent detection alongside other depressants. More than 60% of drug materials containing 2-FXE/3-FXE also contained opioids (primarily fentanyl), with xylazine, NPS benzodiazepines, and nitazene analogues also being common co-occurrences [7]. This polydrug use drastically increases the risk of severe respiratory depression and death [2] [7].

Prevalence and Regulatory Status

Epidemiology 3-FXE and its isomers have been identified in recreational drug markets in North America, Europe, and Australia since around 2017 [1] [7]. As of May 2024, the 2-FXE isomer has been identified in more than 20 drug materials and 35 toxicology specimens across at least nine U.S. states and Canadian provinces [7].

Legal Status

  • United States: Unscheduled federally as of April 2025, though it may fall under the Federal Analog Act if intended for human consumption [1] [2].
  • Canada: Schedule I controlled substance [1].
  • United Kingdom: Class B drug [1].
  • Germany: Covered by the NpSG (New Psychoactive Substances Act), restricting industrial and scientific use only [1].
  • Australia: Often classified under analogue statutes [2].

Key Considerations for Researchers

  • Isomer Identification: Always use orthogonal analytical methods (GC-MS and LC-MS/MS) with appropriate reference standards to definitively distinguish 3-FXE from 2-FXE [6].
  • Polydrug Context: Be aware that material sold as or suspected to be 3-FXE is highly likely to be adulterated with potent opioids like fentanyl or other NPS [7]. Apply extreme caution in handling.
  • Metabolic Pathway Predictions: Use established metabolic pathways for 2-oxo-PCE and ketamine analogues as a starting point for investigating 3-FXE metabolism, noting that the fluorine position will alter these pathways [8].
  • Database Gaps: Forensic and clinical databases may lack mass spectral data for this compound, complicating identification in casework [4] [6].

References

Fluorexetamine recreational use prevalence

Author: Smolecule Technical Support Team. Date: February 2026

Documented Prevalence of Fluorexetamine

The table below summarizes available data on this compound detections. Reported prevalence is low, but complicated by analytical misidentification with its positional isomer 2-fluoro-2-oxo-PCE (2F-2oxo-PCE, "CanKet") [1] [2] [3].

Source / Location Period Detection Context Key Findings on this compound & Isomers
Substance UVIC (Canada) [4] April 2024 Drug checking service 1 expected this compound sample contained 2-fluoro-2-oxo-PCE instead [4].
CFSRE NPS Discovery [2] May 2024 Public Alert (Drug materials & toxicology) 2F-2oxo-PCE identified in >20 drug materials & >35 toxicology specimens. >60% of drug materials also contained opioids (primarily fentanyl) [2].
Aegis Laboratories [5] H1 2025 (Q1-Q2) U.S. clinical lab NPS testing Hallucinogens/dissociatives class was the least frequently ordered NPS test (≈40% of samples with any NPS ordered) [5].

Analytical Protocols and Identification Challenge

A primary concern is reliable analytical distinction from its isomer 2F-2oxo-PCE (CanKet). Much of the early public health data attributed to this compound may actually be its isomer [1] [3].

Detailed Analytical Workflow for Identification

The following diagram illustrates the multi-technique analytical workflow required to confirm the presence of this compound and distinguish it from its isomer.

G Start Sample (Urine, Nasal Swab, Drug Material) LCMSMS LC-MS/MS Screening Start->LCMSMS Interference Observed Interference/\nErroneous Ion Ratio LCMSMS->Interference Initial Clue GCMS GC-MS Confirmation Interference->GCMS LibraryMatch Library Match with\nReference Standards GCMS->LibraryMatch Distinction Co-injection with\n2F-2oxo-PCE & 3F-2oxo-PCE LibraryMatch->Distinction Critical Step for Isomers Confirmation Confirmed Identification Distinction->Confirmation

Workflow for identifying this compound and distinguishing it from its isomer 2F-2oxo-PCE, based on a published DUID case [3].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Screening: Systematic targeted screening covering numerous analytes and Novel Psychoactive Substances (NPS). This initial stage may reveal interferences or erroneous ion ratios in the data, serving as the first clue that an unanticipated or isomeric substance is present [3].
  • Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation: Following LC-MS/MS screening, general unknown screening by GC-MS is performed. The sample is compared to a commercial spectral library, which may initially suggest an identity [3].
  • Definitive Distinction Using Reference Materials: The critical final step is injecting certified reference materials for both 2-fluoro-2-oxo-PCE and 3-fluoro-2-oxo-PCE (this compound). Without this, the two isomers are indistinguishable in standard methods, leading to potential misidentification [1] [3].

Geographic Distribution and Co-Occurring Substances

Available data suggests detections primarily in North America (United States and Canada), though it remains rare [2] [4]. When detected, it is frequently part of a polysubstance exposure.

  • Opioids: A significant public health concern is the co-occurrence with potent synthetic opioids. CFSRE reported that over 60% of drug materials containing 2F-2oxo-PCE also contained opioids, primarily fentanyl [2].
  • Other Depressants: Other common co-occurring substances include xylazine and novel benzodiazepines (NPS benzos), compounding respiratory depression risks [2].

Key Summary for Researchers

  • Low Prevalence but Present: this compound and its isomers are confirmed in the recreational drug supply, though at low levels.
  • Critical Identification Challenge: Reliable prevalence data requires co-chromatography with reference standards to distinguish 3-F-2oxo-PCE from 2-F-2oxo-PCE.
  • Significant Polysubstance Context: These dissociative substances often appear alongside potent depressants like fentanyl, nitazenes, and xylazine, creating high-risk exposure scenarios [2].

References

Chemical Profile and Synthesis Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of fluorexetamine (IUPAC name: 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) involves a sequence of reactions to form its characteristic cyclohexanone backbone, fluorinated aromatic ring, and ethylamine side chain [1].

Proposed Industrial Synthesis Pathway [1]

Step Process Key Reaction Purpose
1 Core Formation Cyclohexanone reacts with 3-fluorophenylmagnesium bromide (a Grignard reagent) Forms a substituted cyclohexanol intermediate, creating the core carbon skeleton.
2 Oxidation The alcohol intermediate is oxidized. Converts the cyclohexanol to a cyclohexanone, forming the final ketone backbone.
3 Amination Ethylamine is introduced via reductive amination. Adds the essential ethylamino side chain to the molecule.
4 Purification Hydrochloride salt crystallization and purification. Isolates the final product in a pure and stable salt form.

Detailed Experimental Considerations

  • Core Cyclohexanone Fluorination: Modern synthetic approaches can use reagents like N-fluorobenzenesulfonimide (NFSI) for precise fluorination of the cyclohexanone scaffold [2].
  • Catalysis and Optimization: Advancements include using inexpensive copper catalysts to facilitate key ring-forming steps and employing multitask Bayesian optimization (MTBO) to rapidly identify ideal reaction parameters (e.g., solvent, catalyst, ligand), significantly reducing development time [3] [2].
  • Purification Protocol: Final purification involves dissolving the free base in hot isopropanol (IPA) and adding concentrated HCl to form the crystalline hydrochloride salt. Recrystallization from methanol/water mixtures can achieve high purity (>99.5%) [2].

G Start Start Synthesis Step1 Core Formation Cyclohexanone + 3-fluorophenylmagnesium bromide Start->Step1 Step2 Oxidation Cyclohexanol to Cyclohexanone Step1->Step2 Step3 Amination Reductive Amination with Ethylamine Step2->Step3 Step4 Purification Hydrochloride Salt Crystallization Step3->Step4 Analysis Analysis & Validation Step4->Analysis

Analytical Characterization and Validation

Accurate identification and quantification of this compound and its potential impurities are critical for research integrity and safety assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and specific method for detecting this compound in complex samples, including biological and atmospheric matrices [4].

  • Sample Preparation: For solid samples like hair or nails, a simplified pretreatment involves wet grinding followed by 0.22 μm membrane filtration before direct analysis [4].
  • Chromatographic Separation: Can be achieved using a reverse-phase C18 column (e.g., Gemini-C18 150 mm × 4.6 mm, 3.0 μm) with a gradient program [5] [6].
  • Mass Spectrometric Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity [4].

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling A validated HPLC method is essential for controlling the quality of the substance and detecting process-related impurities [5] [6].

  • Column: End-capped octadecylsilyl silica gel (e.g., Gemini-C18).
  • Mobile Phase: Gradient elution using a mixture of methanol and a buffer (e.g., triethylamine in water, pH-adjusted).
  • Detection: UV monitoring at 215 nm.
  • Validation: The method should be validated per ICH guidelines for parameters including specificity, precision, accuracy, linearity, LOD, and LOQ [5].

G Start Sample Received Prep Sample Preparation (Wet Grinding, Filtration) Start->Prep LC LC Separation (Reverse-Phase C18 Column) Prep->LC MS MS Analysis & Detection (MRM Mode) LC->MS ID Compound Identification and Quantification MS->ID

Researcher Safety and Regulatory Considerations

Handling potent psychoactive substances like this compound in the laboratory requires stringent safety protocols and awareness of its legal status.

  • Laboratory Safety: Drug testing analysts may be chronically exposed to volatile drug components in the air. Analysis of fingernail, hair, and atmospheric samples has confirmed the presence of this compound and other drugs in laboratory environments, highlighting a potential exposure risk that requires controlled ventilation and protective measures [4].
  • Legal Status: As of 2025, this compound remains unscheduled in the United States, though it is controlled in other jurisdictions like Canada (Schedule I), the United Kingdom (Class B), and Germany (NpSG) [1] [7]. Its status as a designer drug means it may be available on the illicit market, but it is sold explicitly "for research use only" [1] [2].

References

Chemical and Physical Data of Fluorexetamine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical data for fluorexetamine and its common salt form.

Property Value
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1]
Other Synonyms 3'-Fluoro-2-oxo-PCE, 3-FXE [1]
Molecular Formula (Free base) C₁₄H₁₈FNO [1]
Molecular Weight (Free base) 235.302 g·mol⁻¹ [1]
Molecular Formula (Hydrochloride) C₁₄H₁₉ClFNO [2]
Molecular Weight (Hydrochloride) 271.76 g·mol⁻¹ [2]
Legal Status (Research Context) Controlled substance; for research use only. Not for sale to patients [2]. Status varies by country [1].
Storage (Hydrochloride Salt) Store under recommended conditions in the Certificate of Analysis [2].

Reported Analytical Techniques and Protocols

The following protocols are compiled from case reports detailing the identification of this compound and similar novel substances in unknown street samples.

Protocol 1: Initial Screening and Chromatography

This workflow is used for initial identification of an unknown sample suspected to contain dissociative arylcyclohexylamines [3].

G start Sample: Crystals/Powder step1 Fourier Transform Infrared (FTIR) Spectrometry start->step1 step3a Match Found? step1->step3a step2 Ultra-High Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) step4 Gas Chromatography-Mass Spectrometry (GC-MS) step2->step4 step3b Tentative ID step3a->step3b No step3b->step2 step5 Nuclear Magnetic Resonance (NMR) Spectroscopy step4->step5 end Confirmed Identification step5->end

Materials and Equipment

  • Sample: Crystalline or powder material.
  • Reagents: HPLC-grade solvents (e.g., methanol, acetonitrile), reference standards for common drugs (e.g., ketamine).
  • Equipment:
    • Fourier Transform Infrared (FTIR) Spectrometer [3].
    • Ultra-High Performance Liquid Chromatography system with Photodiode Array detection (UPLC-PDA) [3].
    • Gas Chromatography-Mass Spectrometry system (GC-MS) [3] [4].

Procedure

  • FTIR Analysis: Place a small amount of the sample on the FTIR spectrometer. Acquire the infrared spectrum and compare it against a library of known compounds (e.g., >30,000 chemicals). A suggested match (e.g., to 2-fluorodeschloroketamine) may be obtained, but this is not conclusive [3].
  • UPLC-PDA Analysis:
    • Prepare a solution of the sample in a suitable solvent.
    • Inject the sample and a ketamine standard into the UPLC-PDA system.
    • Compare the retention time and UV absorption spectrum of the sample against the standard. Differences indicate a different compound [3].
  • GC-MS Analysis:
    • The sample is vaporized and separated by the gas chromatography (GC) column.
    • The eluted compound is ionized by electron impact (EI) and analyzed by the mass spectrometer (MS).
    • The resulting mass spectrum is compared to available libraries. The mass spectrum of this compound shows significant fragments at m/z 207, 178, 164, 150, 135, 122, 109, and 102 [4]. A high library match for this compound may be found, but the presence of isomers cannot be ruled out at this stage [3] [4].
Protocol 2: Definitive Structural Elucidation

When initial techniques suggest a novel or unidentified compound, definitive structural analysis is required [3] [4].

G start Tentative ID from GC-MS step1 Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹³C NMR, 2D COSY, 2D HSQC start->step1 step2 Single-Crystal X-ray Diffraction (SXRD) step1->step2 end Unambiguous Structural Confirmation step2->end

Materials and Equipment

  • Sample: Purified compound from the unknown sample.
  • Equipment:
    • Nuclear Magnetic Resonance (NMR) Spectrometer (for ¹H, ¹³C, and 2D experiments like COSY and HSQC) [3] [4].
    • Single-Crystal X-ray Diffractometer (SXRD) [4].

Procedure

  • NMR Spectroscopy:
    • Dissolve the purified sample in a deuterated solvent.
    • Perform a series of NMR experiments.
    • ¹H NMR: Reveals the number and type of hydrogen atoms and their chemical environment. For example, a key finding for distinguishing isomers can be the identification of "four hydrogens next to each other around the aromatic ring" [3].
    • ¹³C NMR & 2D NMR (COSY, HSQC): These experiments help map out the carbon framework and how protons and carbons are connected, building the molecular structure [4].
  • Single-Crystal X-ray Diffraction (SXRD):
    • Grow a high-quality single crystal of the compound.
    • Subject the crystal to SXRD analysis. This technique provides a definitive, three-dimensional picture of the molecular structure by mapping the electron density, leaving no doubt about the compound's identity [4].

Important Research Considerations

  • Isomer Identification Challenge: A significant challenge in analyzing these compounds is distinguishing between positional isomers. In 2023, DrugsData.org revealed that many samples previously sold as this compound (3'-Fluoro-2-oxo-PCE) were actually its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE, "CanKet") [1]. The protocols above, especially NMR, are critical for telling them apart [3].
  • Metabolite Identification for Bioanalysis: For detecting drug use in biological samples, targeting metabolites is often essential. One study suggested that after fungal or human metabolism, the parent 2-FDCNEK and its metabolite 2-fluorodeschloro-norketamine are suitable targets for analysis in biological fluids or hair [4].
  • Legal Status: this compound and its analogs are controlled substances in several countries (e.g., Schedule I in Canada, Class B in the UK) [1]. They are strictly for forensic or research use and are not for human consumption [2].

Conclusion

Analyzing novel substances like this compound requires a multi-technique approach. While initial screening with FTIR and GC-MS can provide tentative identification, definitive confirmation, especially to distinguish between isomers, relies on advanced techniques like NMR and SXRD. Researchers should be aware of the evolving landscape of novel psychoactive substances and the critical need for unambiguous structural elucidation.

References

detect Fluorexetamine in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorexetamine

This compound (FXE) is a recreational designer drug from the arylcyclohexylamine family, which also includes ketamine. It is a dissociative substance with a chemical structure of C₁₄H₁₈FNO and a molar mass of 235.302 g·mol⁻¹ [1].

Public health alerts from the Center for Forensic Science Research and Education (CFSRE) indicate that this compound has been identified in the recreational drug supply since around 2022. It is often found in combination with other substances, particularly opioids like fentanyl, as well as xylazine and novel benzodiazepines. This common co-occurrence makes its detection a critical public health issue [2].

Proposed Analytical Protocol

This protocol outlines a method for detecting this compound in biological samples using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The approach is based on methodologies reported for seized drug materials and analogous compounds [2].

Sample Preparation
  • Recommended Technique: A simple, one-step extraction with ethyl acetate is advised for sample cleanup [3]. For complex matrices like hair or nails, a more rigorous process involving wet grinding may be necessary [4].
  • Procedure:
    • Mix 200 µL of plasma (or other biological matrix) with 50 µL of a suitable internal standard (if available).
    • Add 50 µL of 2N sodium hydroxide (NaOH) to a 2 mL polypropylene tube.
    • Add 1.2 mL of ethyl acetate as the extraction solvent.
    • Agitate the mixture vertically for 15 minutes.
    • Centrifuge at 14,500× g for 2 minutes.
    • Transfer the upper organic layer to a clean conical tube.
    • Evaporate the extract to dryness under a gentle stream of air or nitrogen.
    • Reconstitute the dried extract in 120 µL of the LC mobile phase for injection [3].
Instrumental Analysis
  • Instrument: LC-QTOF-MS
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (2.1 mm x 150 mm, 1.8 µm particle size).
    • Temperature: 50 °C.
    • Mobile Phase: A gradient program is recommended for optimal separation.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL [2].
  • Mass Spectrometry:
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: High-resolution mass spectrometry (HRMS) in full-scan mode (e.g., 50-1000 m/z) is essential for unambiguous identification [2].
    • Criteria for Positive Identification:
      • Chromatographic peak retention time within ±0.25 minutes of a reference standard.
      • Observed mass of the molecular ion ([M+H]+) within ± 5 ppm of the theoretical mass.
      • Presence of characteristic fragment ions [2].
Important Analytical Considerations
  • Isomer Discrimination: Be aware that this compound has positional isomers (e.g., 2-FXE). Confirmation requires a verified reference standard, as misidentification has occurred in previous analyses [2] [1].
  • Co-occurring Substances: Screening for common adulterants like fentanyl, nitazenes, novel benzodiazepines, and xylazine is highly recommended due to their frequent presence alongside this compound [2].

Application in Real Cases

The table below summarizes data from public health and forensic reports to illustrate the contexts in which this compound has been identified.

Table 1: Documented Occurrences of this compound

Sample Type Context of Detection Commonly Co-identified Substances Source
Drug materials Recreational drug supply; seized materials Fentanyl, xylazine, NPS benzodiazepines, nitazene analogues [2]
Toxicology specimens Post-mortem cases; intoxication cases Opioids (primarily fentanyl) [2]
Hair & Nail samples Assessing chronic exposure in lab analysts Various other controlled substances [4]

Experimental Workflow Diagram

The following diagram visualizes the complete analytical procedure from sample collection to data interpretation.

start Biological Sample (Plasma, Hair, etc.) prep Sample Preparation start->prep Extraction chrom LC Separation prep->chrom Reconstitute & Inject ms QTOF-MS Analysis chrom->ms Elute id Data Interpretation & ID (Retention Time, Exact Mass, Fragments) ms->id HRMS Scan report Result Reporting id->report

Critical Method Notes

  • This protocol is a proposal. The parameters for sample preparation, chromatography, and mass spectrometry are based on related methods [2] [3] [4] and must be rigorously optimized and validated in your laboratory for this compound specifically.
  • Quantification is not yet possible. The lack of a peer-reviewed, validated bioanalytical method means this protocol is currently suitable for qualitative identification only. Developing a quantitative method requires a certified reference standard and extensive validation.
  • Isomer identification is a key challenge. Always use a confirmed reference standard for 2-FXE/3-FXE to avoid misidentification, as highlighted by DrugsData.org [1].

Research Outlook

Future work must focus on:

  • Synthesis of Certified Standards: To enable accurate identification and quantification.
  • Comprehensive Method Validation: Following guidelines like ICH M10 [5] to establish sensitivity (LLOQ), precision, accuracy, and matrix effects for this compound in various biological matrices.
  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the substance in humans.

References

LC-MS/MS analysis of Fluorexetamine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Confusion

It is crucial to distinguish between the intended analyte and its commonly misidentified isomer.

  • Fluorexetamine (3-FXE): The intended target, with the fluorine atom at the 3-position of the phenyl ring. Its presence in the illicit drug market is considered uncommon, and robust, verified LC-MS/MS methods are scarce [1].
  • 2'-Fluoro-2-oxo-PCE (2-FXE, "CanKet"): An isomer with the fluorine at the 2-position. Analysis by the CanTEST service in Australia revealed that substances sold as "this compound" were in fact 2-FXE, a previously unidentified compound [2]. This misidentification has been confirmed by other laboratories [1].

The analytical data in the following sections is therefore based on the confirmed identification of 2-FXE.

Analytical Protocol for 2-FXE and Ketamine Analogues

This protocol is adapted from validated methods for the simultaneous quantification of 2-FXE, MDMA, ketamine, and their metabolites in postmortem blood [3].

Sample Preparation
  • Extraction: Use Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration of analytes from blood samples [3].
  • Internal Standards: The use of deuterated internal standards, such as Ketamine-D4, is recommended to correct for procedural variations and matrix effects [4].
Liquid Chromatography (LC) Conditions

The goal is to achieve baseline separation of the target analytes, which is critical for accurate identification and quantification.

  • Technique: Ultra-Performance Liquid Chromatography (UPLC) or high-performance LC.
  • Column: Acquity UPLC or equivalent C18 column.
  • Mobile Phase: A binary gradient is standard. A typical setup uses water and methanol, both modified with 0.1% formic acid to enhance ionization efficiency in the mass spectrometer [5] [4].
  • Gradient: Non-linear gradient elution for rapid analysis (e.g., total run times of 2.8 to 4 minutes have been reported for similar methods) [5].
Mass Spectrometry (MS/MS) Detection
  • Instrumentation: Triple quadrupole mass spectrometer (e.g., Xevo TQD).
  • Ionization: Electrospray Ionization (ESI) in positive ion mode.
  • Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The table below summarizes the key parameters for 2-FXE and related compounds.

Table 1: Suggested MRM Transitions and Parameters for 2-FXE and Related Compounds

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)
2-FXE (CanKet) 236.2 109.0 102.0 [2] Compound-specific *
Ketamine 238.1 125.0 179.1 Compound-specific
Norketamine 224.1 125.0 207.1 Compound-specific
MDMA 194.1 163.0 135.0 Compound-specific
MDA 180.1 163.0 133.0 Compound-specific

Note: *Compound-specific collision energies must be optimized for each transition on the specific instrument used. The listed fragments for 2-FXE are based on its identification via GC-MS [2].

Method Validation Data

For a method to be reliable, it must undergo a validation process. The following performance characteristics are based on a validated method for 2-FXE and other drugs in blood [3].

Table 2: Example Method Validation Parameters for 2-FXE and Analogues

Validation Parameter Performance Characteristic
Linearity Satisfactory, with a correlation coefficient (R²) >0.99 is typically required.
Accuracy Satisfactory, with results within ±15% of the true value.
Precision Satisfactory within-run and between-run precision (RSD <15%).
Limit of Detection (LOD) At the lower limit of the therapeutic/toxicological range.
Matrix Effect Minimal ion suppression/enhancement, corrected by internal standards.
Recovery High and consistent recovery rates from the biological matrix.

Metabolism and Additional Analytical Targets

Metabolite identification is key for comprehensive toxicological analysis. A study using a fungal model (Cunninghamella) and a human abuser's urine suggests that 2-FXE undergoes N-dealkylation [6].

  • Primary Metabolite: The major metabolite is 2-fluorodeschloro-norketamine (2-FDCNK) [3] [6].
  • Analytical Recommendation: For biological sample analysis, target both the parent compound (2-FXE) and its metabolite (2-FDCNK) to confirm intake and extend the detection window [6].

Experimental Workflow for NPS Analysis

The following diagram outlines the general workflow for identifying a novel psychoactive substance (NPS) like 2-FXE, from initial screening to definitive confirmation.

G start Unknown Substance step1 Initial Screening (FTIR) start->step1 step2 Tentative ID (GC-MS / LC-PDA) step1->step2 Suggests Arylcyclohexylamine step3 Molecular Weight & Fragmentation (GC-/LC-HRMS) step2->step3 Confirms not Ketamine/2-FDCK step4 Structural Elucidation (NMR) step3->step4 Determines Molecular Formula step5 Definitive Identification step4->step5 Confirms Structure & Stereochemistry

Diagram 1: Workflow for Identifying Novel Psychoactive Substances

Application Notes for Researchers

  • Identity Verification is Critical: Always confirm the identity of a purported this compound sample using orthogonal techniques (e.g., NMR, HRMS). Relying solely on library matches can lead to misidentification with 2-FXE [2] [1].
  • Metabolite Profiling: Include the N-dealkylated metabolite (2-FDCNK) as a target analyte in biological methods to improve the reliability of findings in clinical or forensic cases [6].
  • Method Scope: The LC-MS/MS protocol for 2-FXE can be effectively integrated into wider panels screening for multiple antidepressants, benzodiazepines, neuroleptics, and other new psychoactive substances [4].

References

Analytical Protocol for Fluorexetamine in Urine via GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a method for the qualitative and semi-quantitative analysis of Fluorexetamine in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The approach adapts solid-phase extraction (SPE) and derivatization techniques proven effective for other synthetic drugs [1] [2].

Sample Preparation & Derivatization

Materials:

  • SPE Cartridges: Oasis MCX (30 mg/cc) or equivalent mixed-mode cation-exchange cartridges [3].
  • Internal Standard (IS): A suitable deuterated analog, such as Ketamine-d4.
  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
  • Solvents: Methanol, water, ammonium hydroxide, ethyl acetate (HPLC grade).

Procedure:

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., 1 µg/mL) to 1 mL of urine sample in a glass tube.
  • SPE Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water [3].
  • Sample Loading: Load the prepared urine sample onto the cartridge at a slow, controlled flow rate (~1 mL/min).
  • Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of 0.1 M hydrochloric acid, and 1 mL of methanol to remove interfering impurities [3].
  • Elution: Elute the analyte into a clean collection tube using 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
  • Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen at 45°C ± 2°C [3].
  • Derivatization: Reconstitute the dry residue with 50 µL of MSTFA (with 1% TMCS). Cap the vial tightly, vortex, and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
  • Analysis: Transfer the derivatized solution to a GC-MS vial for injection.
Instrumental Analysis (GC-MS)

Recommended Conditions [2] [4]:

Parameter Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A single quadrupole MSD or equivalent
Column Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm)
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless (1 min)

| Oven Program | - Initial: 60 °C (hold 1 min)

  • Ramp 1: 30 °C/min to 300 °C
  • Final: 300 °C (hold 3 min)
  • Total Run Time: ~11.5 min | | Transfer Line Temp. | 280 °C | | Ion Source Temp. | 230 °C | | Ionization Mode | Electron Impact (EI), 70 eV | | Data Acquisition | Selective Ion Monitoring (SIM) |
Data Acquisition & Compound Identification

For optimal sensitivity, operate the MS in Selective Ion Monitoring (SIM) mode. The table below proposes target ions for this compound-TMS and a common internal standard.

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound-TMS To be determined experimentally Base peak 2-3 characteristic ions
Ketamine-d4 (IS) To be determined experimentally Base peak 2-3 characteristic ions

Identification Criteria: A positive identification requires the analyte to meet all following criteria [2]:

  • The retention time of the analyte is within ± 0.1 min of the calibration standard.
  • The signal-to-noise ratio for the quantifier and qualifier ions is ≥ 3:1.
  • The relative abundance of qualifier ions agrees with the standard within ± 20-30%.

The workflow below summarizes the key steps from sample preparation to data analysis.

start Start: Urine Sample sp1 Add Internal Standard start->sp1 sp2 Solid-Phase Extraction (MCX Cartridge) sp1->sp2 sp3 Elute and Evaporate to Dryness sp2->sp3 sp4 Derivatization with MSTFA + TMCS sp3->sp4 gcms GC-MS Analysis sp4->gcms data Data Analysis & Identification gcms->data end Result Reporting data->end

Method Validation Parameters

Before applying the method to real samples, it should be rigorously validated. The table below summarizes key parameters and target performance criteria based on forensic and bioanalytical guidelines [1] [2].

Validation Parameter Target Performance
Linearity Coefficient of determination (R²) > 0.99
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1, Precision (RSD < 20%) and Accuracy (80-120%)
Precision (Repeatability) Relative Standard Deviation (RSD) < 15% at LOQ and < 10% at other levels
Accuracy Mean recovery of 80-120%
Extraction Recovery Consistent and > 60%
Matrix Effect Signal suppression/enhancement < 25%

Pathways for Future Research and Analysis

Given the lack of direct data, confirming the presence of this compound in a sample requires a systematic investigative approach. The following pathway outlines a logical strategy for non-targeted analysis.

start Unknown Sample step1 Full Scan GC-MS Analysis start->step1 step2 Mass Spectral Deconvolution step1->step2 step3 Library Search (NIST, Custom) step2->step3 step4 Tentative Identification of this compound step3->step4 step5 Acquire Reference Standard step4->step5 If potential match found end Confirmed Identification step4->end No match step6 Confirm Match of RT and Mass Spectrum step5->step6 step6->end

Important Considerations for Researchers

  • Stereochemistry: this compound, like its parent compound ketamine, is chiral. The protocol above uses a standard achiral column. For enantioselective analysis, you would need a dedicated chiral GC column (e.g., based on derivatized cyclodextrins) and a corresponding method [4].
  • Metabolite Profiling: For clinical or toxicological studies, identifying the major metabolites of this compound is crucial. This typically requires using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify metabolites in biological matrices, which can then be synthesized or purchased as reference standards for subsequent GC-MS or LC-MS/MS analysis.
  • Quantification: For absolute quantification, a calibration curve must be constructed using blank matrix (e.g., urine) spiked with known concentrations of an authentic this compound reference standard. The use of a deuterated internal standard is highly recommended to correct for losses during sample preparation and variations in instrument response.

References

Comprehensive Application Notes and Protocols: Fluorexetamine Hydrochloride Salt Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluorexetamine hydrochloride represents a significant pharmaceutical compound whose physicochemical properties can be optimized through strategic crystallization approaches. The crystalline form of an active pharmaceutical ingredient (API) fundamentally influences critical characteristics including solubility profile, dissolution kinetics, melting behavior, and long-term stability. For hydrochloride salt forms, co-crystallization has emerged as a powerful technique to modify these properties without altering the API's chemical structure or pharmacological activity. This approach is particularly valuable for enhancing the performance characteristics of pharmaceutical compounds while maintaining their therapeutic efficacy.

The following application notes provide detailed methodologies for the crystallization and comprehensive characterization of this compound hydrochloride, drawing parallels from established hydrochloride salt crystallization techniques and analytical approaches validated for similar compounds. These protocols are designed specifically for research scientists and development professionals working in pharmaceutical development and optimization, emphasizing practical implementation, analytical verification, and performance evaluation to support robust formulation development.

Materials and Equipment

Chemical Reagents
  • This compound hydrochloride reference standard (purity ≥99%)
  • Carboxylic acid co-formers for co-crystallization:
    • Maleic acid (MA)
    • Glutaric acid (GA)
    • L-Tartaric acid (LTA)
    • DL-Tartaric acid (DLTA)
    • Succinic acid
    • Fumaric acid
  • Derivatizing reagents:
    • 1,2-naphthoquinone-4-sulphonate (NQS) for spectrophotometry
    • 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for fluorimetry
  • Solvent systems:
    • High-purity methanol, ethanol, and acetonitrile (HPLC grade)
    • Acetone (analytical grade)
    • Double-distilled water
  • Buffer components:
    • Clark and Lubs buffer components (boric acid, potassium chloride, sodium hydroxide)
    • Phosphate buffer salts
Equipment and Instruments
  • Crystallization apparatus:
    • Controlled evaporation system with temperature regulation (±0.5°C)
    • Ultrasonic bath for dissolution
    • Thermostatically controlled water bath (25-80°C range)
  • Analytical instrumentation:
    • Ultraviolet-visible spectrophotometer with matched 1-cm quartz cells
    • Fluorometer with 1-cm quartz cells
    • Fourier Transform Infrared (FTIR) Spectrometer
    • Differential Scanning Calorimeter (DSC)
    • Powder X-ray Diffractometer (PXRD)
    • Polarized Light Microscope with digital camera
  • General laboratory equipment:
    • Precision analytical balance (±0.0001 g)
    • pH meter with temperature compensation
    • Controlled temperature vacuum desiccator

Crystallization Methods and Experimental Design

Co-Crystal Screening Approach

The co-crystallization screening for this compound hydrochloride should employ systematic variation of co-formers and conditions to comprehensively explore the crystalline landscape. Based on established hydrochloride salt co-crystallization methodologies, the following experimental design is recommended:

  • Co-former selection: Prioritize carboxylic acids with varied carbon chain lengths and functional groups, including dicarboxylic acids which often form stable co-crystals with hydrochloride salts. The selection should include maleic acid, glutaric acid, and tartaric acid isomers which have demonstrated successful co-crystal formation with similar pharmaceutical compounds. [1]

  • Stoichiometric variation: Explore API:co-former molar ratios of 1:1, 1:2, and 2:1 to identify stable crystalline forms. The limiting logarithmic method can be employed to determine optimal stoichiometry by measuring absorbance or fluorescence intensity at varying concentration ratios. [2]

  • Solvent systems: Implement a solvent matrix including methanol, ethanol, ethanol-water mixtures, and acetonitrile to explore polymorphic potential. Solvent selection significantly influences crystal habit, solvation state, and thermal stability of the resulting crystalline forms.

Slow Evaporation Co-Crystallization Protocol

The slow evaporation technique represents a robust approach for obtaining high-quality single crystals suitable for structural analysis and initial characterization. The following optimized protocol should be implemented:

  • Solution preparation: Dissolve precisely weighed quantities of this compound hydrochloride and selected co-former in 50 mL of appropriate solvent (typically methanol or ethanol) at 50°C with continuous stirring until complete dissolution. The typical concentration range should be 10-50 mg/mL of API.

  • Filtration and clarification: Filter the warm solution through a 0.45 μm membrane filter to remove particulate matter and ensure solution clarity, which promotes uniform crystal growth.

  • Controlled crystallization: Transfer the filtered solution to a crystallization vessel covered with perforated aluminum foil to control evaporation rate. Maintain at constant temperature (25±2°C) in a vibration-free environment for 48-96 hours to allow gradual crystal formation.

  • Crystal harvesting: Collect developed crystals using vacuum filtration with minimal applied vacuum to prevent crystal damage. Wash crystals with 2-3 mL of cold solvent to remove surface impurities.

  • Drying conditions: Dry the harvested crystals under mild vacuum (approximately 100 mbar) at room temperature for 12 hours, then characterize immediately or store in a desiccator protected from light. [1]

Table 1: Recommended Co-former Screening Matrix for this compound Hydrochloride Co-crystallization

Co-former Molecular Structure API:Co-former Molar Ratios Recommended Solvent Systems Expected Crystal Habit
Maleic acid Dicarboxylic acid 1:1, 2:1 Methanol, Ethanol Plate-like crystals
Glutaric acid Aliphatic diacid 1:1, 1:2 Methanol, Ethanol-Water Needle clusters
L-Tartaric acid Chiral dihydroxy acid 1:1, 2:1 Ethanol, Acetonitrile Prismatic crystals
DL-Tartaric acid Racemic dihydroxy acid 1:1, 1:2 Methanol-Water Block-shaped crystals
Succinic acid Aliphatic diacid 1:1, 2:1 Ethanol, Acetone-Water Thin plates

Analytical Characterization Methods

Solid-State Characterization Techniques

Comprehensive solid-state characterization is essential to confirm co-crystal formation and differentiate new crystalline forms from starting materials. The following analytical techniques should be employed in parallel:

  • Thermal analysis:

    • Conduct DSC analysis with heating rate of 10°C/min from 25°C to 300°C under nitrogen purge
    • Determine melting onset temperatures and enthalpy of fusion
    • Identify desolvation events and polymorphic transitions
  • Vibrational spectroscopy:

    • Acquire FTIR spectra using KBr pellet method (1-2% sample concentration)
    • Scan range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution
    • Focus on hydrogen bonding regions (3500-2500 cm⁻¹) and carbonyl stretching vibrations
  • Crystallographic analysis:

    • Perform PXRD analysis with CuKα radiation (1.5406 Å)
    • Scan range of 3-40° 2θ with continuous scan mode at 2° 2θ/min
    • Identify characteristic peaks and compare with starting materials [1]
Spectrophotometric Analysis Method

The spectrophotometric determination of this compound hydrochloride can be achieved through derivatization with 1,2-naphthoquinone-4-sulphonate (NQS), providing a simple quantification method suitable for routine analysis:

  • Reagent preparation: Freshly prepare 0.5% (w/v) NQS aqueous solution protected from light. Prepare Clark and Lubs buffer solution (pH 11) by mixing 50 mL of 0.2 M boric acid-potassium chloride with 21.3 mL of 0.2 M sodium hydroxide in 200 mL volumetric flask.

  • Sample preparation: Transfer 1 mL of this compound hydrochloride solution (0.3-6 μg mL⁻¹) to a 10-mL volumetric flask. Add 1 mL of pH 11 buffer followed by 1 mL of NQS solution.

  • Derivatization conditions: Allow the reaction to proceed at room temperature (25±5°C) for 10 minutes protected from light. Complete to volume with methanol and mix thoroughly.

  • Absorbance measurement: Measure absorbance at 490 nm against a reagent blank prepared identically but with 1 mL water instead of sample solution.

  • Quantification: Construct calibration curve using standard solutions in the range of 0.3-6 μg mL⁻¹, which typically demonstrates excellent linearity (r²>0.999). [2]

Fluorimetric Analysis Method

For enhanced sensitivity, particularly useful for dissolution testing and impurity profiling, implement the following fluorimetric method based on derivatization with NBD-Cl:

  • Reagent preparation: Prepare fresh 0.2% (w/v) NBD-Cl solution in acetone. Prepare Clark and Lubs buffer solution (pH 8±0.2).

  • Sample preparation: Transfer 1 mL of this compound hydrochloride solution (0.035-0.5 μg mL⁻¹) to a 10-mL volumetric flask. Add 1 mL of pH 8 buffer followed by 1 mL of NBD-Cl solution.

  • Derivatization conditions: Heat the reaction mixture at 70°C for 20 minutes in a thermostatically controlled water bath. Cool to room temperature, acidify with 1 mL of 0.1 M HCl, and complete to volume with acetonitrile.

  • Fluorescence measurement: Measure relative fluorescence intensity at λ_ex=490 nm and λ_em=545 nm against a reagent blank.

  • Quantification: Prepare calibration standards in the range of 0.035-0.5 μg mL⁻¹, with typical detection limits of 0.01 μg mL⁻¹ achievable. [2]

Table 2: Analytical Method Validation Parameters for this compound Hydrochloride Determination

Validation Parameter Spectrophotometric Method (NQS) Fluorimetric Method (NBD-Cl)
Linear range (μg mL⁻¹) 0.3-6.0 0.035-0.5
Limit of detection (μg mL⁻¹) 0.1 0.01
Limit of quantification (μg mL⁻¹) 0.3 0.035
Precision (RSD%) <2.0 <2.5
Optimal pH 11.0 8.0
Reaction temperature 25±5°C 70°C
Reaction time 10 minutes 20 minutes
Detection wavelength 490 nm λ_ex=490 nm, λ_em=545 nm

Physicochemical Property Evaluation

Solubility and Dissolution Assessment

The performance enhancement achieved through co-crystallization must be quantitatively evaluated through systematic solubility and dissolution studies:

  • Equilibrium solubility:

    • Add excess crystal forms to distilled water, pH 4.6, and pH 7.0 buffer solutions
    • Maintain at 37±0.5°C with continuous agitation for 24 hours
    • Filter through 0.45 μm membrane, dilute appropriately, and analyze using validated spectrophotometric or fluorimetric methods
    • Perform determinations in triplicate to ensure statistical significance
  • Intrinsic dissolution rate:

    • Use compressed disk method with constant surface area (0.5 cm²)
    • Maintain dissolution medium (900 mL) at 37±0.5°C with paddle agitation at 50 rpm
    • Withdraw samples at predetermined intervals and analyze immediately
    • Replace medium with fresh equilibrated solution to maintain sink conditions
  • Powder dissolution profiling:

    • Use appropriately sized powder samples (equivalent to 50 mg API)
    • Conduct in 500 mL dissolution medium at 37±0.5°C with 75 rpm paddle speed
    • Withdraw samples at 5, 10, 15, 30, 45, and 60 minutes
    • Filter immediately through 0.45 μm filter and analyze [1]

Experimental Workflow Visualization

The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound hydrochloride salt crystallization and characterization:

fluorexetamine_workflow start Start: this compound HCl Raw Material coformer Co-former Selection (Carboxylic Acids) start->coformer Initial Characterization screening Co-crystal Screening (Slow Evaporation Method) coformer->screening Molar Ratio Optimization solid_char Solid-State Characterization (FTIR, DSC, PXRD) screening->solid_char Crystal Harvesting solid_char->screening Process Refinement solution_anal Solution Analysis (Spectrophotometry/Fluorimetry) solid_char->solution_anal Identity Confirmation prop_eval Property Evaluation (Solubility, Dissolution) solution_anal->prop_eval Method Validation data_analysis Data Analysis and Optimization prop_eval->data_analysis Performance Data data_analysis->coformer Formulation Adjustment optimal_form Optimal Co-crystal Form data_analysis->optimal_form Selection of Lead Form

Diagram 1: Comprehensive Workflow for this compound HCl Co-crystal Development

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Inconsistent crystal formation: If crystal formation is inconsistent across screening conditions, ensure strict temperature control (±1°C) and verify solvent purity. Implement seeding with previously obtained crystals to promote uniform nucleation.

  • Poor co-crystal yield: Optimize stoichiometric ratio using the limiting logarithmic method. For reactions with NQS, plot log absorbance against log NQS concentration at fixed this compound concentration, and vice versa, to determine optimal ratio. [2]

  • Analytical method variability: For spectrophotometric methods, ensure fresh NQS solution preparation and protection from light. For fluorimetric methods, maintain precise temperature control during derivatization and consistent acidification before measurement.

  • Dissolution profile irregularities: Ensure careful particle size control and standardization. For intrinsic dissolution studies, verify constant surface area maintenance and complete disk wetting before measurement initiation.

Data Interpretation Guidelines
  • Thermal analysis: Distinct melting endotherms different from both API and co-former indicate new crystalline phase formation. The absence of physical mixture melting points confirms co-crystal formation rather than simple admixture.

  • PXRD interpretation: Unique diffraction patterns with new peaks not present in either starting material confirm co-crystal formation. Peak broadening may indicate reduced crystallinity or particle size effects.

  • Spectroscopic data: Shifted carbonyl stretching vibrations in FTIR spectra suggest hydrogen bonding interactions between this compound hydrochloride and co-former molecules in the crystal lattice.

  • Performance correlation: Improved solubility and dissolution rates without chemical modification demonstrate the successful application of co-crystallization for physicochemical property optimization. [1]

Conclusion

The crystallization methodologies and analytical protocols detailed in these application notes provide a systematic framework for the development and characterization of this compound hydrochloride crystalline forms. The implementation of co-crystallization approaches with appropriate carboxylic acid co-formers enables significant property modulation while maintaining the API's chemical integrity. The comprehensive characterization strategy incorporating both solid-state analysis and solution-based quantification methods ensures thorough understanding of the crystalline forms generated.

These protocols demonstrate that co-crystallization represents a valuable approach for optimizing critical physicochemical properties of this compound hydrochloride, potentially enhancing its pharmaceutical performance. The experimental workflows and troubleshooting guidance support robust implementation in pharmaceutical development settings, facilitating the selection of optimal crystalline forms for further formulation development.

References

Fluorexetamine forensic toxicology analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Protocols for Fluorexetamine

For forensic toxicology applications, the most robust approach involves a combination of separation and mass spectrometric techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for simultaneous quantification in biological matrices. The protocol below is adapted from a validated method for analyzing 2-fluoro-2-oxo-phenylcyclohexylethylamine in postmortem blood [1] [2].

  • Sample Preparation: Solid-Phase Extraction (SPE) is used for sample clean-up and pre-concentration of analytes from blood samples, which helps reduce matrix effects [1] [2].
  • Chromatographic Separation:
    • Technique: Liquid Chromatography (LC).
    • Key Step: Optimal separation is critical to resolve FXE and its isomers from other drugs and metabolites [2].
  • Detection and Quantification:
    • Technique: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
    • Process: The precursor ion is selected and fragmented, and specific product ions are monitored. This provides high selectivity and sensitivity for confirmatory quantitative analysis [1].
  • Validation: The method has been validated for parameters including linearity, accuracy, precision, matrix effect, and recovery, confirming its suitability for forensic toxicology [1] [2].
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the initial identification of FXE and its metabolites.

  • Application: Used to identify 2F-2-oxo-PCE and its metabolite, 2F-deschloronorketamine (2F-DCNK) [1] [2].
  • Process: The sample is vaporized and separated by the GC column. The eluted compounds are then ionized and fragmented in the MS, producing a characteristic mass spectrum that serves as a fingerprint for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation, especially to distinguish between positional isomers, NMR is the most powerful tool.

  • Application: As demonstrated in the identification of "CanKet" (2F-NENDCK), multi-dimensional NMR can conclusively determine the position of a fluorine atom on the phenyl ring, which is the key difference between FXE (3-fluoro) and 2F-NENDCK (2-fluoro) [3].

The workflow for a comprehensive analytical strategy can be summarized as follows:

Start Sample (Powder/Biological Matrix) Prep Sample Preparation (Solid-Phase Extraction) Start->Prep Screen Initial Screening (GC-MS or FTIR) Prep->Screen Confirm Confirmatory Analysis & Quantification (LC-MS/MS) Screen->Confirm Elucidate Isomer Identification (Multi-dimensional NMR) Confirm->Elucidate If isomer ambiguity remains Result Confirmed Identification and/or Quantitative Result Confirm->Result If identity is confirmed Elucidate->Result

Forensic Case Data & Analytical Challenges

The table below summarizes key findings from recent forensic and drug checking reports:

Aspect Reported Data & Observations
Concentrations in Postmortem Blood 664 - 7,911 ng/mL (range for 2F-2-oxo-PCE, often detected with other drugs like MDMA and ketamine) [1] [2].
Metabolite Identification 2F-Deschloronorketamine (2F-DCNK) is a key metabolite identified via GC-MS [1] [2].
Prevalence in Drug Checking Found in samples expected to be ketamine. One service reported 1 of 36 expected ketamine samples contained FXE instead [4].
Major Analytical Challenge Difficulty distinguishing from isomer 2F-NENDCK (CanKet) with standard methods. Advanced techniques like NMR are required for definitive identification [5] [3].
Misidentification Alert DrugsData.org revealed that samples previously sold and identified as FXE were later found to be 2F-NENDCK after a reliable reference standard became available [5].

Experimental Protocol for LC-MS/MS Analysis

This is a generalized protocol based on the validated method for simultaneous quantification [1] [2].

1. Sample Preparation (Solid-Phase Extraction)

  • Add Internal Standard: Spike 1 mL of blood (or other fluid) with a suitable deuterated internal standard if available.
  • Protein Precipitation: Add a precipitating solvent (e.g., acetonitrile or methanol), vortex mix, and centrifuge to separate proteins.
  • SPE Procedure: Condition the SPE cartridge (e.g., mixed-mode). Load the supernatant, wash with appropriate buffers, and elute the analytes with a strong organic solvent.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis Conditions

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol or Acetonitrile with 0.1% formic acid.
    • Gradient: Run a linear gradient from 10% B to 90% B over 10-15 minutes.
    • Flow Rate: 0.3 - 0.4 mL/min.
    • Injection Volume: 5 - 10 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM). For FXE, monitor the transition from the precursor ion [M+H]+ m/z 236.1 to its characteristic product ions (e.g., m/z 118.1, 91.1). These transitions must be established and optimized using an analytical standard.

Important Considerations for Researchers

  • Standard Availability: The lack of commercially available certified reference standards is a significant hurdle. This was a key factor in the historical misidentification between FXE and 2F-NENDCK [5].
  • Metabolite Cross-Reactivity: Be aware that FXE shares common metabolites with other ketamine analogues like 2F-DCK, which can lead to misidentification during routine immunoassay or untargeted toxicology screening [6].
  • Polydrug Use: Forensic cases frequently involve the concurrent use of multiple substances (e.g., MDMA, ketamine), which complicates toxicological interpretation and necessitates methods for simultaneous quantification [1] [2].

References

monitoring Fluorexetamine in laboratory air

Author: Smolecule Technical Support Team. Date: February 2026

🗸 Workflow for Air Monitoring of 2-FXE

The study outlines a general workflow, which can be visualized as follows. Please note that specific details like the exact solvents, filter types, and LC-MS/MS parameters are based on a multi-analyte method and would require optimization specifically for 2-FXE.

cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 LC-MS/MS Analysis SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis DataProcessing Data Processing & Risk Assessment Analysis->DataProcessing TSP Collect Total Suspended Particulate (TSP) and gaseous phases on a filter and Polyurethane Foam (PUF) Filtration 0.22 μm Membrane Filtration Grinding Wet Grinding Filtration->Grinding LC Chromatographic Separation (Reverse-Phase Column) MS Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM) LC->MS

This diagram illustrates the general experimental workflow for monitoring drugs like 2-FXE in laboratory air, as described in the identified research [1].

Methodological Overview

The following table summarizes the key methodological components as presented in the research. This can serve as a starting point for method development [1].

Protocol Step Description from Literature Notes for 2-FXE Application
Sampling Use of a filter and Polyurethane Foam (PUF) to collect Total Suspended Particulate (TSP) and gaseous phases from laboratory air. Essential for capturing the full spectrum of airborne drug residues.
Sample Prep A simplified process involving 0.22 μm membrane filtration followed by wet grinding. Developed as a less time-consuming alternative to techniques like Soxhlet extraction.
Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for simultaneous detection of 25 drugs, including 2-FXE. The core analytical technique; specific MRM transitions for 2-FXE were not provided in the available excerpt.
Validation The method for detecting drug levels in a laboratory atmosphere was rigorously validated to ensure accuracy and reliability. Follows standard bioanalytical practices (e.g., ICH guidelines) for parameters like sensitivity, precision, and accuracy.

Recommendations for Protocol Development

To create the detailed application notes you require, I suggest focusing on the following actions:

  • Consult Specialized Literature: Search for "validated LC-MS/MS method for phencyclidine-type substances" or "air monitoring of synthetic drugs of abuse," which are more likely to yield publications with the exhaustive experimental details, calibration data, and precision tables you need.
  • Review Regulatory Guidelines: The ICH M10 guideline on bioanalytical method validation is a critical reference for developing and validating any LC-MS/MS method, as seen in related work on fluoxetine [2] [3]. Adhering to this ensures regulatory compliance.
  • Engage with Vendors: Contact manufacturers of LC-MS/MS instrumentation and sampling equipment. They often provide extensive application notes and technical protocols for analyzing novel synthetic drugs in various matrices.

References

Application Notes: Fluorexetamine (FXE) Occupational Exposure Assessment

Author: Smolecule Technical Support Team. Date: February 2026

1. Hazard Identification and Substance Profile Fluorexetamine (FXE), a novel hallucinogenic substance structurally similar to ketamine, is not explicitly scheduled in the United States [1]. It is classified as a novel hallucinogen and has been linked to adverse health events. The lack of a defined Permissible Exposure Limit (PEL) necessitates a precautionary approach, applying control measures for substances of unknown toxicity [2].

2. Occupational Exposure Limits (OELs) Framework In the absence of a substance-specific OEL, occupational health practice involves using the most protective available standards.

  • Hierarchy of OELs: Employers must maintain exposures below OSHA's Permissible Exposure Limits (PELs). However, as OSHA PELs are largely outdated, it is prudent to also consult other guidelines like Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) and Recommended Exposure Limits (RELs) from NIOSH, applying the lowest published value for risk assessment [2].
  • Action Level: For many chemicals, an Action Level (typically half the PEL) is established. If exposure monitoring indicates levels above this threshold, it initiates additional requirements like increased monitoring and medical surveillance [2].

3. Exposure Risk Assessment Strategy A multi-matrix approach is recommended for a thorough assessment, especially for laboratories handling high concentrations of drugs where volatilization can occur [3].

  • Environmental Monitoring: Air sampling is a direct method to quantify airborne concentrations.
  • Biological Monitoring: Analysis of biological samples like hair and fingernails can serve as evidence of exposure events, indicating incorporation of drug substances over extended periods [3].

Table 1: Analytical Transitions for this compound (FXE) and Related Substances via LC-MS/MS

Substance Formula Molecular Weight (g/mol) [M+H]+ (m/z) MRM Transitions (m/z) Reference
This compound (FXE) C₁₄H₁₈FNO 235.3 236.1445 Not Specified in Search Results [1]
Ketamine C₁₃H₁₆ClNO 237.7 238.10 → 125.10* 238.10 → 179.05* [3]
Norketamine C₁₂H₁₄ClNO 223.7 224.10 → 125.10* 224.10 → 179.00* [3]
2-FDCK C₁₃H₁₆ClFNO Not Specified Not Specified Not Specified [3]
Etomidate C₁₄H₁₆N₂O₂ 244.3 245.20 → 168.70* Not Specified [3]

*Example transitions from methods for structurally similar compounds; specific MRM transitions for FXE require experimental determination.

Experimental Protocols

Protocol 1: Airborne Exposure Assessment in Laboratory Atmosphere

1.1 Scope This procedure is for sampling and analyzing FXE in laboratory air, encompassing both particulate and gaseous phases.

1.2 Equipment and Reagents

  • Atmospheric Particulate Sampler with filter and Polyurethane Foam (PUF) cartridges [3].
  • Liquid Chromatograph coupled with Tandem Mass Spectrometer (LC-MS/MS).
  • Certified reference standard of FXE [3].
  • HPLC-grade solvents (Methanol, Acetonitrile).

1.3 Sample Collection

  • Use a TSP sampler to collect air from different laboratory rooms.
  • Employ a filter followed by a PUF cartridge to capture both particulate and gaseous drug components [3].
  • Document sampling location, duration, and air volume.

1.4 Sample Preparation

  • A simplified pretreatment process is recommended: extract the filter/PUF using a suitable solvent (e.g., methanol).
  • Pass the extract through a 0.22 μm membrane filter to remove particulates [3].
  • The filtrate can be directly analyzed or concentrated before LC-MS/MS analysis.

1.5 LC-MS/MS Analysis

  • Chromatography: Separate analytes using a reversed-phase column (e.g., C18) with a fast gradient elution (runtime ~4-5 minutes) [4].
  • Mass Spectrometry: Operate the MS in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
  • Quantify FXE using its precursor and characteristic product ion transitions. The specific MRM transitions for FXE must be experimentally optimized, following the approach used for other drugs like fluoxetine and venlafaxine [4].

Protocol 2: Biological Monitoring via Hair and Fingernail Analysis

2.1 Scope This protocol assesses chronic exposure to FXE by analyzing keratinized matrices [3].

2.2 Sample Collection and Preparation

  • Collect hair (preferably from the scalp) and fingernail clippings from laboratory personnel.
  • Decontaminate samples by washing with a mild solvent (e.g., dichloromethane) to remove external contamination [3].
  • Pulverize or cut the samples into fine pieces to increase surface area.
  • Perform extraction using a validated method, such as high-speed grinding extraction or incubation with a methanol-based solvent [3].

2.3 Analysis

  • Analyze the extracts using the validated LC-MS/MS method described in Protocol 1.5.
  • The presence of FXE in hair or nails indicates exposure but cannot differentiate between specific routes (e.g., inhalation vs. dermal contact) [3].

Exposure Control and Safety Recommendations

1. Hierarchy of Controls Implement controls according to the standard hierarchy [2]:

  • Engineering Controls: Use chemical fume hoods for all procedures involving the handling of dry FXE or its solutions.
  • Administrative Controls: Develop and enforce a Chemical Hygiene Plan and specific Standard Operating Procedures (SOPs) for FXE handling.
  • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coats, and safety glasses. If air sampling indicates a risk, respiratory protection may be necessary.

2. Health Surveillance

  • If biological or environmental monitoring indicates significant exposure, consider implementing a medical surveillance program in consultation with an occupational health physician.

The following workflow diagram summarizes the overall process for assessing occupational exposure to this compound.

References

Analytical Method for FXE in Keratinized Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Fluorexetamine is increasingly included in modern multi-analyte procedures for forensic toxicology. The core methodology relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following careful sample preparation [1].

The table below summarizes the key parameters for a method that can detect FXE in hair and nails, based on procedures used for multi-analyte testing [1] [2].

Parameter Specification for this compound (FXE) Analysis
Target Matrices Hair, Fingernails, Toenails [1] [2]
Sample Mass ~25-30 mg of hair or nails [2]
Decontamination Washing with organic solvents (e.g., Dichloromethane) [2] [3]
Pulverization Sample is pulverized (mechanically ground) post-washing [1] [2]
Extraction Incubation in a water:ACN (50:50, v/v) solution with agitation [2]
Clean-up Solid Phase Extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) [2]
Instrumental Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [4]

Detailed Experimental Protocol

Here is a generalized workflow for preparing hair and nail samples, integrating steps from validated methods:

A Sample Collection & Storage B Decontamination A->B C Pulverization B->C D Analyte Extraction C->D E Extract Clean-up (SPE) D->E F LC-MS/MS Analysis E->F G Data Interpretation F->G

1. Sample Collection and Storage

  • Collection: Collect hair (preferably from the vertex posterior of the scalp) and fingernail/toenail clippings.
  • Storage: Store samples in dry, clean containers at room temperature [3].

2. Sample Decontamination

  • Wash samples to remove external contaminants.
  • Procedure: Perform successive washes (e.g., two washes of 5 minutes each) with a solvent like dichloromethane, followed by a final rinse [2] [3].

3. Sample Preparation and Extraction

  • Pulverization: Dry the washed hair/nail samples and pulverize them using a ball mill or similar device to increase surface area [1] [2].
  • Extraction: Incubate ~25-30 mg of the powdered sample with 1.5 mL of a water:acetonitrile (50:50, v/v) solution. Use horizontal agitation for approximately 90 minutes [2].
  • Pre-concentration: Evaporate the supernatant to dryness and reconstitute the residue in a mobile phase-compatible solvent [2].

4. Extract Clean-up

  • Purify the extract using Solid Phase Extraction (SPE).
  • Procedure: Condition an Oasis MCX (Mixed-mode Cation Exchange) cartridge. Load the reconstituted extract, wash, and elute analytes with a suitable solvent (e.g., ammoniated methanol). Evaporate the eluent and reconstitute for instrumental analysis [2].

5. Instrumental Analysis (LC-MS/MS)

  • Chromatography: Employ a UPLC or HPLC system with a suitable reverse-phase column (e.g., C18).
  • Mass Spectrometry: Use multiple reaction monitoring (MRM) for high specificity and sensitivity. The method should be fully validated for parameters including selectivity, linearity, precision, accuracy, and matrix effects [4] [2].

Research Considerations and Data Interpretation

  • Multi-analyte Context: FXE is typically detected in panels targeting 25 or more drugs, including ketamine, synthetic cannabinoids, and etomidate [1] [5].
  • Exposure vs. Consumption: Detecting a drug in hair or nails indicates exposure but cannot, on its own, distinguish between environmental contamination and active consumption [1].
  • Matrix Comparison: Concentrations of most drugs are often higher in hair than in nails for individuals under active treatment. Fingernail concentrations may also be lower than toenail concentrations [2].
  • Method Validation: Any developed method must be rigorously validated. Key parameters to evaluate are listed in the table below [4] [2].
Validation Parameter Assessment Objective
Linearity Calibration curve range and coefficient (R²)
Limit of Detection (LOD) / Limit of Quantification (LOQ) Lowest detectable and quantifiable amount
Precision & Accuracy Repeatability and closeness to true value
Matrix Effect Impact of sample matrix on analyte signal
Extraction Efficiency Effectiveness of the extraction process
Carryover Ensure no contamination between runs

References

Fluorexetamine GC-EI-MS fragmentation pattern m/z

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Properties

Chemical Name: Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) [1] Molecular Formula: C₁₄H₁₈FNO [2] [1] [3] Molecular Weight: 235.30 g·mol⁻¹ (free base); 271.76 g·mol⁻¹ (hydrochloride salt) [2] [3]

This compound is a fluorinated arylcyclohexylamine and a ketamine analogue. Its core structure consists of a cyclohexanone ring with an amine group and a fluorinated phenyl ring at the 2-position [4] [2]. It is important to be aware of potential misidentification, as some samples sold as the 3-fluorophenyl isomer (3-FXE) have been confirmed to be the 2-fluorophenyl isomer (2-FXE, also known as CanKet) [1].

GC-EI-MS Fragmentation Pattern

The following table summarizes the characteristic fragments of this compound under Electron Ionization (EI) conditions, typically at 70 eV [2]:

m/z Formula Relative Intensity Proposed Fragmentation Pathway
235 C₁₄H₁₈FNO⁺• 15% Molecular ion (M+•)
207 C₁₂H₁₃FNO⁺ 45% α-cleavage, loss of ethylamine radical (•CH₂CH₃)
178 C₈H₁₂FNO⁺ 100% (Base Peak) Further fragmentation from m/z 207, likely involving loss of C₃H₇•
146 C₈H₁₂FN⁺ 75% Loss of CO (28 Da) from a precursor ion
104 C₇H₆F⁺ 85% Fluorinated benzyl cation
91 C₇H₇⁺ 55% Tropylium ion
77 C₆H₅⁺ Information missing Phenyl cation

The fragmentation pattern follows established pathways for ketamine analogues [4]. The primary fragmentation route for these compounds involves α-cleavage of the carbon bond (C1-C2) adjacent to the carbonyl group in the cyclohexanone ring [4]. The presence of the fluorine atom on the aromatic ring also influences the pattern, with a characteristic fluorinated benzyl cation being a key indicator [2].

The logical relationship and sequence of the primary fragmentation pathways are illustrated below.

G M Molecular Ion m/z 235 F1 Fragment m/z 207 C12H13FNO+ M->F1 α-cleavage Loss of •C2H5 (29 Da) F2 Base Peak m/z 178 C8H12FNO+ F1->F2 Loss of C3H7• (43 Da) F3 Fragment m/z 146 C8H12FN+ F2->F3 Loss of CO (28 Da) F4 Fragment m/z 104 C7H6F+ F3->F4 Proposed rearrangement & cleavage F5 Fragment m/z 91 C7H7+ F4->F5 Loss of F• (19 Da) F6 Fragment m/z 77 C6H5+ F5->F6 Loss of C2H2 (26 Da)

Detailed Experimental Protocols

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF/MS)

This protocol is adapted from general methods used for ketamine analogues [4].

  • Sample Preparation: Dissolve the seized sample or reference standard in a suitable solvent, such as methanol or acetonitrile, to achieve an approximate concentration of 1 mg/mL. Filter through a 0.22 µm membrane prior to injection.
  • Gas Chromatography (GC) Conditions:
    • Column: Agilent HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
    • Injector Temperature: 250 °C.
    • Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).
    • Oven Temperature Program: Initial temperature 60 °C (hold 1 min), ramp to 300 °C at 20 °C/min (hold 10 min).
    • Injection Volume: 1 µL, split mode (split ratio 10:1).
  • Mass Spectrometry (MS) Conditions:
    • Ionization Mode: Electron Ionization (EI).
    • Ionization Energy: 70 eV.
    • Ion Source Temperature: 230 °C.
    • Transfer Line Temperature: 280 °C.
    • Acquisition Mode: Full scan.
    • Mass Range: m/z 40 - 400.
    • TOF Mass Resolution: >25,000 FWHM (to ensure accurate mass measurement for elemental composition assignment).
Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (LC-Q-Orbitrap MS/MS)

This method provides complementary data using electrospray ionization and is valuable for confirming the molecular ion and studying different fragmentation pathways [4] [5].

  • Sample Preparation: Similar to GC-MS preparation.
  • Liquid Chromatography (LC) Conditions:
    • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
    • Flow Rate: 0.3 mL/min.
    • Gradient Program: Start at 5% B, increase to 95% B over 15 min, hold for 3 min.
    • Column Temperature: 40 °C.
    • Injection Volume: 2 µL.
  • Mass Spectrometry (MS) Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Spray Voltage: 3.5 kV.
    • Vaporizer Temperature: 300 °C.
    • Capillary Temperature: 350 °C.
    • Sheath & Aux Gas: Nitrogen.
    • Acquisition Mode: Full MS (resolution: 70,000) and data-dependent MS/MS (resolution: 17,500).
    • Normalized Collision Energy (HCD): 30 eV.
    • Isolation Window: m/z 1.5.

Application Notes for Practitioners

  • Rapid Screening: The fragments at m/z 207, 178, and 104 are highly characteristic of the this compound structure. The presence of this ion series, especially with the base peak at m/z 178, can be used for rapid screening of suspected samples, even in the absence of a reference standard [4] [2].
  • Distinctive ESI-MS/MS Patterns: In ESI-MS/MS mode, ketamine analogues like this compound often show distinctive patterns involving the loss of H₂O or the sequential loss of the amine group (e.g., ethylamine), CO, and C₄H₆ [4]. This provides a secondary confirmation point orthogonal to GC-EI-MS data.
  • Analytical Caution: Be aware of potential isomeric interferences. Definitive confirmation of the fluorine atom's position on the phenyl ring (ortho vs. meta) requires orthogonal techniques such as Nuclear Magnetic Resonance (NMR) or reference standard comparison [5] [1].
  • Metabolite Detection: For biological samples (e.g., urine, hair), the primary metabolite is expected to be 2-fluorodeschloro-norketamine (the N-deethylated metabolite). Screening for both the parent compound (this compound) and this metabolite is recommended for optimal detection windows [5].

Limitations and Future Research

The information on this compound is primarily based on data from commercial websites and case reports, which may not have undergone rigorous peer review for the analytical data presented [5] [2]. The availability of peer-reviewed, primary literature with comprehensive analytical data for this compound specifically is currently limited. Future research should focus on:

  • Validating these fragmentation patterns with certified reference standards.
  • Systematically studying the impact of the fluorine position (2- vs. 3-) on the mass spectrum.
  • Publishing detailed pharmacokinetic and metabolic profile studies.

References

Fluorexetamine misidentification 2-FXE CanKet

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding the Misidentification

  • What is the core issue between Fluorexetamine (FXE) and CanKet? this compound (3'-Fluoro-2-oxo-PCE, 3-FXE) and CanKet (2'-Fluoro-2-oxo-PCE, 2-FXE) are positional isomers [1]. This means they have identical molecular formulas and masses but differ in the position of a fluorine atom on the phenyl ring. This minimal structural difference makes them notoriously difficult to distinguish with standard analytical methods [2] [3].

  • Why is correctly identifying these substances critical? Misidentification can lead to severe consequences in both research and forensic settings.

    • Toxicological Risk: 2F-2oxo-PCE is frequently found mixed with potent opioids like fentanyl and other depressants such as xylazine, creating a high risk for accidental overdose in a poly-drug exposure [1].
    • Data Integrity: Incorrect assignment of a substance's identity invalidates pharmacological, metabolic, and toxicological data, compromising research findings [3].
  • My targeted LC-MS/MS screening showed no ketamine, but I saw odd ion ratios in other channels. What does this mean? Interferences and erroneous ion ratios in the channels for other drugs (e.g., 7-aminonitrazepam or eutylone) can be a proxy indicator for the presence of CanKet. This was a key clue that led toxicologists to discover the initial misidentification and should trigger further, more specific analysis [3].

Troubleshooting Guide: Analytical Challenges & Solutions

This guide addresses common problems encountered during analysis.

Problem Possible Cause Recommended Solution
Inconsistent/erroneous ion ratios in targeted LC-MS/MS Co-eluting isomeric interference from 2-FXE/3-FXE affecting other assay windows [3]. Confirm findings with a complementary technique (e.g., GC-MS). Re-analyze sample with authentic reference standards [3].
Library match misidentification Mass spectral libraries cannot reliably distinguish between 2-FXE and 3-FXE due to nearly identical spectra [3]. Do not rely on library matches alone. Use the library as a guide and always confirm with a certified reference material (CRM) for the suspected isomer [3].
Unexpected negative result for ketamine in a dissociative case The substance consumed was an analogue like 2-FXE or 3-FXE, not ketamine itself [3]. Expand screening to include novel psychoactive substances (NPS) and dissociative arylcyclohexylamines.
Unable to resolve isomers Chromatographic method lacks the selectivity to separate positional isomers. Optimize LC methods (e.g., change column chemistry, adjust mobile phase). Use high-resolution mass spectrometry (HRMS) to detect minute mass differences [2].

Experimental Protocols for Confirmation

For definitive identification, a multi-technique approach is essential. The following workflow visualizes the core confirmation process.

Start Sample Analysis LCMSMS LC-MS/MS Screening Start->LCMSMS Observation Observation: Negative for Ketamine but shows ion ratio interferences LCMSMS->Observation Suspect Suspect Isomeric Arylcyclohexylamine Observation->Suspect Confirm Confirmation Analysis Suspect->Confirm GCMS GC-MS Analysis Confirm->GCMS RefStd Inject Authentic Reference Standards GCMS->RefStd Result Definitive Identification RefStd->Result

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization

This protocol is based on findings from forensic casework [3].

  • Sample Preparation: Prepare samples (urine, serum, or seized drug material) using appropriate extraction techniques such as solid-phase extraction (SPE) or protein precipitation.
  • Instrument Parameters:
    • Column: Use a reverse-phase C18 column.
    • Mobile Phase: Employ a gradient of water and methanol or acetonitrile, both modified with buffers like ammonium formate or formic acid to improve separation.
    • Mass Detection: Operate in multiple reaction monitoring (MRM) mode.
  • Critical Step: Monitor for anomalous ion ratios or peak shapes in the MRM channels for 7-aminonitrazepam and eutylone. The presence of 2-FXE/3-FXE can cause interference here, serving as an initial red flag [3].
  • Data Interpretation: A suspected sample will typically be negative for ketamine but show signals indicating an isomeric dissociative NPS.
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation

GC-MS provides an orthogonal confirmation technique [3].

  • Sample Derivatization: Depending on the sample matrix, derivatization may be necessary to improve volatility and chromatographic behavior.
  • Instrument Parameters:
    • Column: Standard non-polar or mid-polar GC capillary column (e.g., HP-5MS).
    • Carrier Gas: Helium.
    • Mass Detection: Use Electron Impact (EI) ionization in full scan mode (e.g., m/z 40-450) for library matching.
  • Definitive Identification: The sample's retention time and mass spectrum must be compared against and match a certified reference standard of both 2-FXE and 3-FXE. Without this direct comparison, definitive identification is not possible [3].
General Unknown Screening with GC-MS

This is a broader screening approach used in forensic toxicology [3].

  • Procedure: This method does not target specific drugs but rather acquires full-scan mass spectral data for all eluting components.
  • Data Analysis: The resulting mass spectra are compared against commercial and custom libraries. However, as the mass spectra of 2-FXE and 3-FXE are nearly identical, a library hit for "this compound" must be considered tentative until confirmed with a reference standard [2] [3].

Critical Safety & Data Integrity Note

The forensic community has identified that more than 60% of drug materials containing 2F-2oxo-PCE also contained potent opioids, primarily fentanyl [1]. This poses an extreme health risk to laboratory personnel handling unknown samples. Always adhere to the highest level of safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls when analyzing any unknown powder or biological sample.

References

FAQ: Differentiating Fluorexetamine Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about Fluorexetamine isomer differentiation.

  • Q1: What is the primary challenge in differentiating this compound isomers? The main challenge is that this compound isomers, especially the 2'-fluoro and 3'-fluoro positional isomers, have nearly identical molecular weights and similar chemical structures. Standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy often cannot definitively tell them apart, leading to frequent misidentification [1] [2].

  • Q2: Which analytical techniques are sufficient for initial screening but insufficient for definitive isomer identification? The following techniques can suggest a compound's identity but lack the specificity to reliably distinguish between this compound isomers on their own.

Initial Screening Techniques
TechniqueRoleLimitation for Isomer ID
GC-MSProvides a preliminary "fingerprint." The fragmentation pattern of the 2'-fluoro isomer (2-FXE) is highly similar to that of this compound (3-FXE), leading to high library match scores for the wrong compound [2].Cannot definitively distinguish positional isomers due to nearly identical mass spectra [2].
FTIR SpectroscopyUseful for rapid, initial compound categorization against a database.Lacks the resolution to differentiate between these subtle structural differences and may not provide a definitive match [1].
Liquid Chromatography with UV Detection (UPLC-PDA)Can raise suspicion if a sample's retention time or UV absorption spectrum does not perfectly match a known standard.While a discrepancy can signal a different compound, it does not confirm the identity of the isomer [1].
  • Q3: What is the definitive method for confirming the identity of a this compound isomer? Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for unequivocally identifying and differentiating this compound isomers. It allows scientists to determine the exact arrangement of atoms, including the precise position of the fluorine atom on the phenyl ring [1]. Multi-dimensional NMR experiments are particularly powerful for this task.

Experimental Protocol for Definitive Isomer Identification

The following workflow, based on a real-world case study, outlines a robust methodology for identifying these novel psychoactive substances [1].

workflow Start Sample (Powder/Crystals) Step1 Initial Screening: FTIR Spectroscopy Start->Step1 Step2 Chromatographic Separation: UPLC-PDA or GC-MS Step1->Step2 Suggests ketamine-like but no definitive match Step3 Suspicion of Novel Compound Step2->Step3 Retention time/UV spec or MS fragmentation does not match known standards Step4 Definitive Identification: Multi-dimensional NMR Step3->Step4 Result Isomer Confirmed Step4->Result

Protocol Details:

  • Initial Screening with FTIR:

    • Procedure: Use an FTIR spectrometer to analyze a small amount of the pure sample. Compare the resulting infrared spectrum to a library of known substances.
    • Interpretation: A failure to confirm a match with ketamine or common analogs like 2-FDCK should be the first indicator that the sample may be a novel isomer [1].
  • Chromatographic and Mass Spectrometric Analysis:

    • Procedure: Analyze the sample using UPLC-PDA and/or GC-MS. For UPLC-PDA, run the sample against certified reference standards of common drugs (e.g., ketamine). For GC-MS, observe the retention time and fragmentation pattern.
    • Interpretation:
      • UPLC-PDA: A similar retention time but different UV absorption spectrum compared to a ketamine standard indicates a different chemical structure [1].
      • GC-MS: A high library match score for "this compound" is not conclusive. The mass spectra of 2-FXE and 3-FXE are too similar for definitive identification [2].
  • Definitive Identification with NMR Spectroscopy:

    • Procedure: Dissolve the purified sample in a deuterated solvent. Conduct a series of NMR experiments, starting with 1H NMR and progressing to two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).
    • Interpretation: The 2D NMR spectra allow for the complete mapping of hydrogen and carbon atoms in the molecule. The spatial relationships revealed (e.g., the pattern of four hydrogens next to each other on the aromatic ring) can definitively rule out one isomer and confirm the other [1].

Mass Spectrometry Data for Isomer Reference

While not definitive for differentiation, understanding the mass spectrometry profile is crucial for initial analysis. The data below for this compound (3-FXE) can serve as a benchmark. Note that the 2'-fluoro isomer is expected to have a nearly identical spectrum [3] [2].

Table: Characteristic GC-EI-MS Fragmentation of this compound (3-FXE)

m/z Formula Relative Intensity Proposed Fragmentation Pathway
235 C₁₄H₁₈FNO⁺ 15% Molecular ion
207 C₁₂H₁₃FNO⁺ 45% Loss of ethylamine (C₂H₅NH₂, 45 Da)
178 C₈H₁₂FNO⁺ 100% (Base Peak) Further fragmentation, loss of C₃H₇
146 C₈H₁₂FN⁺ 75% Loss of carbon monoxide (CO) from m/z 174 ion
104 C₇H₆F⁺ 85% Fluorinated benzyl cation

Key Takeaway

For definitive differentiation of this compound isomers, you must progress from preliminary techniques to advanced structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the only reliable method to confirm the identity of 2'-fluoro-2-oxo-PCE (2-FXE, "CanKet") versus 3'-fluoro-2-oxo-PCE (3-FXE, this compound) [1] [4].

References

Troubleshooting Fluorexetamine Analytical Interference

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses potential interference issues you might encounter when analyzing fluorexetamine, especially in immunoassay screens.

What is this compound (FXE) and why might it cause analytical interference?

This compound (FXE) is a novel hallucinogen, structurally similar to ketamine and other analogues like methoxetamine (MXE) [1]. Its IUPAC name is 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone, with a molecular formula of C₁₄H₁₈FNO and a molecular weight of 235.3 g/mol [1].

Interference occurs because antibodies in immunoassays may bind to compounds that share structural features with the target molecule [2]. FXE's structural similarity to other arylcyclohexylamines means it could potentially cross-react in assays designed for them.

Have there been verified reports of FXE interference with common immunoassays?

There are no specific verified reports of FXE interference in the available literature. Predicting interference relies on structural similarity analysis [2].

The table below summarizes potential interference based on this principle:

Assay Target Probability of FXE Interference Rationale and Similar Compounds
Phencyclidine (PCP) Moderate to High FXE's core arylcyclohexylamine structure is similar to PCP, ketamine, and methoxetamine (MXE). Venlafaxine has caused false positives [2].
Ketamine Moderate to High Direct structural analogue of ketamine. If the assay antibody targets the arylcyclohexylamine structure, cross-reactivity is plausible.
Amphetamines Low Lacks the classic phenethylamine backbone of amphetamines, making significant interference unlikely.
Benzodiazepines Low Structurally dissimilar; no common ring systems or functional groups that typically cause cross-reactivity [2].
Opiates Low Structurally unrelated to morphine or other opiate alkaloids.

How can I systematically investigate potential FXE interference in my lab?

Follow this workflow to confirm and resolve potential FXE interference:

FXE_Troubleshooting Start Start Unexpected Positive\nImmunoassay Result Unexpected Positive Immunoassay Result Start->Unexpected Positive\nImmunoassay Result End End Confirm with\nConfirmatory Technique (LC-MS/MS) Confirm with Confirmatory Technique (LC-MS/MS) Unexpected Positive\nImmunoassay Result->Confirm with\nConfirmatory Technique (LC-MS/MS)  Step 1 FXE Detected? FXE Detected? Confirm with\nConfirmatory Technique (LC-MS/MS)->FXE Detected?  Step 2 Confirmed FXE Interference Confirmed FXE Interference FXE Detected?->Confirmed FXE Interference Yes Investigate Other\nInterferents Investigate Other Interferents FXE Detected?->Investigate Other\nInterferents No Report as\nCross-Reactivity Report as Cross-Reactivity Confirmed FXE Interference->Report as\nCross-Reactivity  Step 3 Report as\nCross-Reactivity->End

Step 1: Confirmation with a Definitive Technique

  • Action: Use a highly specific technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze the sample [3] [2].
  • Rationale: LC-MS/MS can definitively identify and quantify FXE, distinguishing it from the immunoassay's intended targets.

Step 2: Experimental Cross-Reactivity Testing

  • Action: Prepare drug-free urine or plasma samples spiked with known concentrations of pure FXE standard. Run these samples through the immunoassay [2].
  • Protocol:
    • Prepare Stock Solution: Accurately weigh FXE standard and dissolve in a suitable solvent (e.g., methanol) to create a primary stock solution.
    • Spike Matrix: Serially dilute the stock solution in drug-free biological matrix (urine/plasma) to cover a relevant concentration range.
    • Run Assay: Analyze the spiked samples alongside the assay's calibrators and controls.
    • Calculate Cross-Reactivity: Determine the lowest concentration of FXE that produces a positive result at the assay's cutoff. Percent cross-reactivity can be calculated as: (Cutoff Concentration of Target Analyte / Concentration of FXE producing same response) * 100 [2].

Step 3: Reporting

  • Action: Document and report the findings. If FXE is identified as a cause of interference, this information should be communicated to relevant clinical or forensic staff and potentially to the assay manufacturer [2].

How can I predict interference computationally for new substances?

Molecular Similarity Analysis can predict cross-reactive compounds by calculating structural similarity to a known target molecule [2].

  • Method: Use molecular descriptors and the Tanimoto similarity coefficient (ranges from 0 to 1). A higher score indicates greater structural similarity and a higher probability of cross-reactivity [2].
  • Application: This method is useful for rapidly screening databases of drugs and metabolites to identify potential interferents that might not be initially suspected [2].

References

false positive Fluorexetamine identification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for NPS Detection

The core challenge in NPS detection is that these substances are chemically similar to each other or to legal medications, making them difficult to distinguish with standard tests.

  • Standard Immunoassay Screening is Often Inadequate: Traditional urine drug screens (UDS) using immunoassays are prone to both false negatives and false positives and are not designed to identify many NPS [1]. One study found that standard UDS failed to detect drugs in about 5% of pediatric samples, and also identified prescription medications that were missed by the initial screen [1].
  • Definitive Mass Spectrometry is Recommended: For accurate identification, definitive testing using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is necessary [2] [3]. This technique provides the high specificity needed to differentiate between closely related compounds. Quest Diagnostics offers an NPS panel using LC-MS/MS that includes "designer stimulants," the class which includes Fluorexetamine [3].

Troubleshooting Guide for NPS Analysis

Potential Issue Recommended Action
Reliance on Immunoassays Use definitive LC-MS/MS for all confirmatory testing [1] [3].
Method Specificity Validate analytical methods to ensure they distinguish this compound from structurally similar compounds [2].
Sample Contamination Implement strict controls in the lab environment to prevent sample contamination from airborne drug particles [2].
Unverified Supplier Data Perform your own identity tests on incoming raw materials; do not rely solely on supplier Certificates of Analysis (CoAs) [4].

Frequently Asked Questions

  • Why can't standard drug tests reliably detect NPS like this compound? Standard immunoassays are designed to detect a limited set of classic drugs. NPS are continually engineered with novel chemical structures that these broad tests do not recognize, leading to false negatives. Their similarity to other molecules can also cause false positives [1] [3].

  • What is the most reliable method for identifying this compound? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. It separates the components in a sample (chromatography) and then identifies and quantifies them based on their unique mass signatures (mass spectrometry), providing high-specificity results [2] [3].

Experimental Workflow for Definitive NPS Identification

The diagram below outlines a robust laboratory workflow to minimize misidentification of NPS like this compound, based on methodologies in the search results.

NPS Analysis Workflow start Sample Receipt prep Sample Preparation (Hair, Nail, Urine, etc.) start->prep screen Initial Screening (Immunoassay) prep->screen lcmsms Definitive Analysis (LC-MS/MS) screen->lcmsms All Samples confirm Confirmatory Testing Required screen->confirm result Result Review & Report lcmsms->result confirm->lcmsms

Key Methodological Considerations for LC-MS/MS

When developing or implementing an LC-MS/MS method for this compound, consider these critical steps, as evidenced in recent research [2]:

  • Sample Preparation: For complex matrices like hair and fingernails, the study used a process involving washing, pulverization, and extraction before analysis. Proper preparation is crucial for isolating the target analyte.
  • Method Validation: The employed LC-MS/MS method was rigorously validated to simultaneously detect 25 different drugs. This ensures the method is specific, accurate, and precise for its intended use.
  • Environmental Controls: The study also monitored the laboratory atmosphere for drug particles, highlighting the importance of a controlled environment to prevent potential background contamination that could compromise results.

References

optimize Fluorexetamine chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Method for Fluorexetamine

The following table summarizes the key parameters of a validated method that can detect this compound. This method was used to analyze drugs in atmospheric particulate matter and hair samples in a laboratory exposure risk assessment study [1] [2].

Parameter Specification
Analytical Instrument Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Target Compounds 25 drugs, including this compound (2-FXE), other phencyclidine-type substances (ketamine, 2-FDCK, 2-MDCK, tiletamine), opioids, synthetic cannabinoids, etomidate, etc. [1]
Sample Types Atmospheric particulate matter (TSP), gaseous phase samples, fingernail, and hair [1] [2]
Sample Preparation Simplified pretreatment: 0.22 μm membrane filtration followed by wet grinding [1]
Key Advantage Optimizes the experimental process, reduces sample preparation time, and avoids complex, time-consuming steps like Soxhlet extraction [1]

Chromatography Troubleshooting FAQs

The method above is robust, but you may encounter common HPLC/MS issues. Here is a guide to diagnose and resolve them, inspired by general best practices [3].

What should I do if I observe peak tailing or broadening?

Peak shape issues often relate to the column or mobile phase conditions.

  • Prolonged analyte retention/Active sites: Modify the mobile phase composition (e.g., adjust pH, use buffers) or consider using a different stationary phase column [3].
  • Blocked column: Try a reverse-phase flush with a strong organic solvent. If the problem persists, replace the column [3].
  • Wrong mobile phase pH: Prepare a fresh mobile phase with the correct pH [3].
How can I fix retention time drift?

Drift suggests an instability in the chromatographic conditions.

  • Poor temperature control: Use a thermostat column oven and ensure the temperature is stable [3].
  • Incorrect mobile phase composition: Always prepare fresh mobile phase and ensure the mixer is working correctly for gradient methods [3].
  • Poor column equilibration: Increase the column equilibration time and condition it properly with the new mobile phase [3].
Why is my baseline noisy or drifting, and how can I resolve it?

Baseline instability can be caused by several factors.

  • Air bubbles in the system: Degas the mobile phase thoroughly and purge the system [3].
  • Leak: Check for and tighten any loose fittings. Also, inspect pump seals and replace them if worn out [3].
  • Contaminated detector cell: Flush the detector flow cell with a strong organic solvent [3].
  • UV detector lamp low energy: Replace the lamp if you are using a UV detector [3].
What steps can I take if I get extra peaks (ghost peaks or carryover)?

Unexpected peaks are typically related to contamination.

  • Carryover: Flush the entire system, including the autosampler needle and injection port, with a strong organic solvent. You may also need to increase the run time or the strength of the washing step in your gradient program [3].
  • Contamination: Flush the system with a strong organic solvent. Consistently use and replace guard columns, and always filter your samples [3].

The workflow below summarizes the logical process for diagnosing and resolving common HPLC issues.

hplc_troubleshooting Start HPLC Problem Identified PeakIssues Peak Shape Problems (Tailing, Broadening) Start->PeakIssues RTDrift Retention Time Drift Start->RTDrift BaselineIssues Baseline Noise/Drift Start->BaselineIssues ExtraPeaks Unexpected Extra Peaks Start->ExtraPeaks P1 Check/Change Mobile Phase (Composition, pH, Buffer) PeakIssues->P1 P2 Flush or Replace Column PeakIssues->P2 R1 Check Column Oven Temperature RTDrift->R1 R2 Prepare Fresh Mobile Phase RTDrift->R2 R3 Ensure Column Equilibration RTDrift->R3 B1 Degas Mobile Phase and Purge System BaselineIssues->B1 B2 Check for System Leaks BaselineIssues->B2 B3 Clean/Replace Detector Cell or Lamp BaselineIssues->B3 E1 Flush System for Carryover ExtraPeaks->E1 E2 Use/Replace Guard Column and Filter Samples ExtraPeaks->E2 Resolved Issue Resolved? P1->Resolved P2->Resolved R1->Resolved R2->Resolved R3->Resolved B1->Resolved B2->Resolved B3->Resolved E1->Resolved E2->Resolved

Key Takeaways for Your Research

  • Leverage Existing Methods: The LC-MS/MS method provided offers a strong, peer-reviewed starting point for separating and detecting this compound [1].
  • Systematic Troubleshooting: Most chromatographic problems are solvable by methodically checking the mobile phase, column condition, and instrument components. The FAQ and diagram provide a clear diagnostic path [3].
  • Sample Preparation is Crucial: The referenced study highlights that a simplified sample cleanup (membrane filtration and wet grinding) can be effective and save significant time compared to traditional techniques [1].

References

FAQs on Compound Stability and Testing

Author: Smolecule Technical Support Team. Date: February 2026

  • Is there any pre-existing stability data for Fluorexetamine? As of the latest information available, there are no specific published stability studies for "this compound" in the scientific literature accessed. The name may refer to a research compound that is not yet widely studied. Stability data must be generated experimentally.

  • What is the most critical stability-related risk to assess? A primary risk is drug-excipient incompatibility, especially if your sample is formulated with common excipients like lactose. A study on the antidepressant fluvoxamine demonstrated that it can undergo a Maillard reaction with lactose, leading to degradation in solid-state mixtures [1]. This underscores the need for compatibility testing in your formulation.

  • Which techniques are most effective for stability assessment? A combination of techniques provides a comprehensive view:

    • Thermal Methods: Use Differential Scanning Calorimetry (DSC) to study thermal degradation and determine kinetic parameters like activation energy [1].
    • Spectroscopic Methods: Fourier-Transform Infrared (FTIR) Spectroscopy can identify changes in chemical bonds and prove the occurrence of degradation reactions [1].
    • Separation and Quantification: Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is highly specific and sensitive for separating the parent compound from its degradation products and quantifying them, even in complex matrices [2].

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation (Stress Testing) and Analysis

This protocol helps identify likely degradation products and the intrinsic stability of the molecule.

  • Step 1: Sample Preparation: Prepare multiple samples of the pure compound in solutions of different pH (e.g., acidic with 0.1M HCl, basic with 0.1M NaOH, and neutral buffer) and in solid state.
  • Step 2: Stress Exposure:
    • Thermal Stress: Heat solid samples at 50-70°C for 1-4 weeks [1].
    • Hydrolytic Stress: Expose solution samples to elevated temperatures (e.g., 60°C) for 24-72 hours.
    • Oxidative Stress: Treat a solution sample with 3% hydrogen peroxide at room temperature for 24 hours.
  • Step 3: Analysis:
    • Use DSC on stressed solid samples to detect changes in melting point or heat capacity, which indicate stability shifts [1].
    • Analyze all samples using LC-MS/MS to separate and identify degradation products based on their mass-to-charge ratio (m/z) [2].
Protocol 2: Specific Quantification in a Matrix using LC-MS/MS

This method, adapted from a validated protocol for fluoxetine, is designed to accurately measure the concentration of a compound in a complex biological matrix like plasma [2].

  • Step 1: Sample Preparation (Solid-Phase Extraction).
    • Use an automated SPE system (e.g., RapidTrace) with Oasis MCX cartridges [2].
    • Condition the cartridge with 1 mL methanol and 1 mL water.
    • Load 0.65 mL of the plasma sample.
    • Wash with a washing solution and then with 2 x 1 mL methanol.
    • Elute the analyte using your chosen elution solution.
    • Evaporate the eluent to dryness under nitrogen at 45°C and reconstitute in 500 µL of mobile phase [2].
  • Step 2: LC-MS/MS Instrumental Conditions.
    • Chromatography:
      • Column: Ascentis Express C18 (75 mm x 4.6 mm, 2.7 µm).
      • Mobile Phase: Acetonitrile and 5mM Ammonium Formate (90:10, v/v).
      • Flow Rate: 0.5 mL/min.
      • Oven Temperature: 40°C.
      • Injection Volume: 10 µL [2].
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in positive ion mode.
      • Detection: Multiple Reaction Monitoring (MRM).
      • Source Temperature: 450°C.
      • Ion Spray Voltage: 4500 V [2].
  • Step 3: Method Validation.
    • Validate the method according to USFDA guidelines for parameters including selectivity, linearity, accuracy, precision, and recovery to ensure reliable results [2].

Stability Factors & Analytical Parameters

The tables below summarize key stability considerations and analytical method parameters.

Table 1: Key Factors Affecting Sample Stability

Factor Consideration & Impact
Temperature Elevated temperatures accelerate solid-state and solution degradation; requires controlled storage conditions [1].
Excipients Reducing sugars (e.g., lactose) can cause Maillard reaction; requires compatibility screening during formulation [1].
pH Solution stability is highly pH-dependent; requires identification of stable pH range through stress testing.
Light & Oxygen Can catalyze photodegradation and oxidation; requires protective packaging and inert atmosphere.

Table 2: Typical LC-MS/MS Parameters for Quantification

Parameter Specification
Ionization Mode Positive Electrospray Ionization (+ESI) [2]
Detection Mode Multiple Reaction Monitoring (MRM) [2]
Linear Range Method-dependent (e.g., 0.20–30 ng/mL for fluoxetine) [2]
Extraction Recovery Varies; target >60% (e.g., 63–79% for fluoxetine) [2]
Key MRM Transition Parent Ion m/z → Product Ion m/z (Compound-specific) [2]

Workflow for Stability Investigation

The following diagram outlines a logical pathway for investigating the stability of a compound like this compound.

Start Start: Stability Assessment A1 Define Objective (e.g., Formulation Stability) Start->A1 A2 Identify Critical Factors (e.g., Excipients, pH) A1->A2 A3 Design Stress Tests (Thermal, Hydrolytic, Oxidative) A2->A3 A4 Conduct Experiments A3->A4 A5 Analyze Samples (DSC, FTIR, LC-MS/MS) A4->A5 A6 Interpret Data & Identify Degradation Products/Pathways A5->A6 A7 Establish Stable Storage Conditions A6->A7

References

Troubleshooting Guide: Common NPS Identification Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Possible Causes Recommended Actions

| Unknown Spectra | Encountering a substance not in commercial or internal spectral libraries [1]. | • Use high-resolution mass spectrometry (HRMS) for accurate mass determination [2]. • Perform structural elucidation via NMR [2]. • Share findings with early warning networks (e.g., UNODC EWA) for collaborative identification [1]. | | Complex Biological Matrices | Interference from blood, urine, or oral fluid components masking the NPS or its metabolites [3]. | • Employ advanced sample preparation (e.g., solid-phase extraction). • Use tandem mass spectrometry (MS/MS) for selective detection and confirmation [3] [2]. | | Structural Analogs & Isomers | Inability to distinguish between positional isomers (e.g., ortho-, meta-, para-) with nearly identical mass spectra [3]. | • Incorporate orthogonal techniques: LC separation to resolve isomers, followed by HRMS or NMR for definitive identification [3] [2]. | | Emerging & Evolving Substances | New NPS or adulterants appear that are not targeted by existing analytical methods [3] [1]. | • Implement untargeted screening workflows. • Subscribe to trend reports (e.g., NPS Discovery) and update test panels frequently (e.g., Aegis updates panels multiple times a year) [3] [2]. | | Poly-Substance Use | Co-ingestion of multiple NPS and/or traditional drugs, complicating data interpretation and attributing effects [3] [1]. | • Use broad-panel testing (opioids, benzodiazepines, stimulants, synthetic cannabinoids) [3]. • Quantify all detected substances to assess potential synergistic or additive toxicity. |

Frequently Asked Questions (FAQs)

  • Q1: Our library does not contain a reference standard for a suspected NPS. How can we proceed with confirmation? Without a reference standard, confirmation is challenging. The best practice is to use untargeted analytical approaches. This involves using HRMS to obtain a precise molecular formula and using MS/MS to generate a unique fragmentation pattern. NMR can further elucidate the structure. This data should be shared with professional networks and databases to help build global knowledge on the new substance [1] [2].

  • Q2: What are the key considerations for validating an analytical method for NPS detection? Method validation should establish specificity/selectivity (ability to distinguish from isomers and matrix), sensitivity (limits of detection and quantification), accuracy and precision. Given the rapid pace of new NPS emergence, the method should also be evaluated for its robustness to accommodate new compounds and its scope for expansion to include new analytes as they are identified [2].

  • Q3: Which specimen types are most suitable for NPS analysis, and what are their advantages/limitations? The choice of specimen is purpose-driven. Urine is common for clinical toxicology and has a relatively long detection window for many substances and their metabolites [3]. Oral fluid is useful for recent use and non-invasive collection [3]. Blood is ideal for assessing recent exposure and correlating with impairment, though the detection window is shorter. The choice depends on the required detection window and the analytical question (recent use vs. historical pattern).

  • Q4: What is the significance of monitoring metabolites in NPS analysis? Monitoring metabolites is critical for several reasons. Some NPS are rapidly metabolized, making the parent drug hard to detect; metabolites serve as definitive biomarkers of consumption [3]. Identifying unique metabolites can also aid in distinguishing between closely related analogs that produce similar parent drug spectra. Data on metabolites is essential for developing targeted confirmation methods [3].

Experimental Workflow for NPS Identification

The following diagram outlines a core, adaptable workflow for identifying unknown NPS in a sample. This multi-step process is crucial for dealing with the challenges of novel structures and complex mixtures.

nps_workflow start Sample Received (Urine, Blood, etc.) prep Sample Preparation (SPE, Dilution) start->prep screen Initial Immunoassay Screening prep->screen conf Confirmatory Testing (LC-MS/MS, GC-MS) screen->conf unk Unknown/Novel Compound Detected? conf->unk hrms Advanced ID via HRMS & NMR unk->hrms Unknown result Result Reporting & Database Update unk->result Identified ewn Report to Early Warning Network hrms->ewn Novel Substance ewn->result

Diagram 1: Core analytical workflow for NPS identification and confirmation.

Public Health & Laboratory Response Framework

Identifying an NPS in the lab is the first step; the subsequent public health and regulatory response is critical for mitigating its impact. The following diagram illustrates this broader framework.

response_framework lab Laboratory Detection & Identification ewa Early Warning Advisory (EWA) lab->ewa Reports Data ph Public Health Alert (Risk Assessment) ewa->ph Issues Alert reg Regulatory Action (Scheduling) ewa->reg Informs Review new New NPS Emerges To Replace Controlled One reg->new Control Leads to new->lab New Detection Cycle Begins

Diagram 2: Public health and regulatory response cycle to emerging NPS threats.

Key Trends & Data (2025)

Staying current with the most prevalent substances is key to prioritizing laboratory testing panels. The table below summarizes data from the first half of 2025 [3].

Substance Class Example Compounds Key Trends & Changes (Q1 to Q2 2025)
NPS - Other (Adulterants) Xylazine, Medetomidine, Tianeptine, Phenibut, BTMPS Xylazine most prevalent overall; Medetomidine rapidly increasing (+34%); Phenibut detections up 88%; BTMPS (industrial plasticizer) newly emerged.
Designer Opioids Fluoro Fentanyl isomers, Methylfentanyl isomers, Nitazene analogs Fluoro fentanyl remains second most prevalent NPS; Methylfentanyl analogs increasing sharply (e.g., despropionyl m/p-methylfentanyl +109%); Some nitazenes declining (N-desethyl metonitazene -77%).
Testing Order Rates Designer Opioids, Designer Benzodiazepines, Synthetic Cannabinoids Designer opioids are the most frequently ordered test class (~95% of NPS panels), followed by designer benzodiazepines (~90%). Hallucinogens are the least ordered (~40%).

I hope this technical support center provides a solid foundation for your work. The field of NPS is dynamic—continually monitoring emerging trend reports and participating in professional networks is essential for staying ahead of new threats.

References

Frequently Asked Questions: Enhancing Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

  • Q: What is the most meaningful metric for assessing detection sensitivity?

    • A: For trace analysis in complex matrices, the Instrument Detection Limit (IDL) or Limit of Detection (LOD) is a more meaningful and reliable metric than Signal-to-Noise Ratio (SNR) alone. While vendors often advertise high SNR values, these can be inflated by measurement techniques that do not reflect performance in real-world samples. The LOD, defined as the smallest amount of analyte that can be detected with an acceptable SNR (typically 3), provides a more practical indicator of sensitivity for your methods [1].
  • Q: How can I reduce noise to improve sensitivity?

    • A: The primary strategy is to reduce chemical noise from the sample matrix. This is most effectively achieved through:
      • Improved Chromatography: Better resolution of analytes from matrix components.
      • Enhanced Mass Spectrometry Selectivity: Using tandem mass spectrometry (MS-MS) to isolate and detect specific product ions, which dramatically reduces background interference and creates a flatter, quieter baseline, even if the absolute signal is lower [1].
  • Q: My signal-to-noise ratio seems inflated and not representative of my method's performance. Why?

    • A: Vendor specifications for SNR often do not follow standard pharmacological or environmental guidelines. Common issues include using a sample concentration that is too high, measuring noise in an unrepresentatively clean part of the baseline far from the analyte peak, or using a noise measurement window that is too narrow relative to the chromatographic peak width [1]. Adhering to guidelines from the USP or European Pharmacopoeia for noise measurement will yield more realistic and meaningful SNR values.

Troubleshooting Guide: Low Sensitivity

Symptom Possible Cause Recommended Action
High baseline noise Chemical noise from sample matrix Improve sample cleanup; optimize chromatographic separation; utilize MS/MS for superior selectivity [1].
Weak or inconsistent signal Inefficient ionization or ion transmission Check and optimize ionization source parameters; verify lens and multiplier voltages; ensure instrument calibration is current.
Poor detection limit despite good signal Inflated noise measurement or incorrect standard Calculate LOD/IDL with a standard at a concentration that yields an SNR between 2.5 and 10, per regulatory guidance [1].
Inability to detect target analyte Method not suited for low-concentration analysis Transition from a single MS to an MS-MS method to significantly lower the detection limit by reducing chemical noise [1].

Experimental Protocols for Sensitivity Optimization

The following protocols are adapted from general best practices for analytical sensitivity.

Protocol: Establishing a Meaningful Limit of Detection (LOD)

Objective: To determine a statistically sound LOD for your analytical method that is relevant for real-world samples.

Methodology:

  • Prepare Calibration Standards: Prepare a series of low-concentration standards in a suitable solvent or matrix.
  • Inject and Analyze: Inject each standard and record the signal.
  • Identify the LOD Level: Identify the standard concentration that produces a signal-to-noise ratio (S/N) between 3 and 10 [1]. A ratio of 3 is often used as the definitive LOD.
  • Measure Noise Correctly: When measuring noise for the S/N calculation, follow rigorous guidelines. The European Pharmacopoeia recommends measuring the noise across a baseline width at least 20 times the width of the chromatographic peak at half height [1]. Ensure this measurement is taken close to the analyte peak of interest.
Protocol: Transitioning from MS to MS-MS for Sensitivity Gain

Objective: To leverage the selectivity of tandem mass spectrometry to lower detection limits by reducing chemical noise.

Methodology:

  • Identify Precursor Ion: Using MS scan mode, identify the primary precursor ion for Fluorexetamine.
  • Optimize Fragmentation: Introduce the precursor ion into a collision cell and use collision-induced dissociation (CID) to generate product ions.
  • Select Product Ions: Select one or more characteristic and high-abundance product ions for monitoring in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
  • Compare Performance: Analyze a spiked sample using both the original MS method and the new MS-MS method. You will observe a significant reduction in the baseline noise in the MS-MS chromatogram, leading to a superior S/N ratio and a lower LOD, even though the absolute signal intensity for the product ion may be lower than that of the precursor ion [1].

Experimental Workflow for Sensitivity Optimization

The following diagram outlines a logical pathway to systematically improve the sensitivity of your detection method.

sensitivity_optimization Start Start: Low Sensitivity Step1 Method Assessment Start->Step1 Step2 Optimize Sample Prep Step1->Step2 High Matrix Interference? Step3 Optimize Chromatography Step1->Step3 Poor Peak Shape? Step4 Implement MS/MS Step1->Step4 Chemical Noise Dominant? Step5 Validate New Method Step2->Step5 Step3->Step5 Step4->Step5 End Achieved Target Sensitivity Step5->End

References

Fluorexetamine comparison hydroxetamine HXE methoxetamine MXE

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Structural Comparison

The table below summarizes the basic chemical identifiers and structural features of these three arylcyclohexylamine compounds.

Property Fluorexetamine (FXE) Hydroxetamine (HXE) Methoxetamine (MXE)
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone [1] [2] 2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one [3] Not fully specified in search results
Molecular Formula C₁₄H₁₈FNO [1] [2] C₁₄H₁₉NO₂ [3] Not specified in search results
Molecular Weight 235.30 g/mol [1] [2] 233.31 g/mol [3] Not specified in search results
Substituent 3-fluorophenyl [2] 3-hydroxyphenyl [3] 3-methoxyphenyl (inferred from name)
Legal Status (US) Unscheduled [1] [2] Not explicitly scheduled (Ketamine analogues are Schedule I in Canada) [3] Not explicitly scheduled (inferred from [1])

Summary of Available Experimental Data for MXE

Most available experimental data comes from preclinical studies on Methoxetamine (MXE). The following table outlines key findings from a study on Wistar rats, which provides a methodological framework that could be applied to FXE and HXE in future research [4].

Experimental Aspect Detailed Methodology & Findings for MXE

| Behavioral Studies | Tests Used: Open field test (locomotor activity, thigmotaxis), Prepulse Inhibition (PPI) of acoustic startle response, habituation. Doses: 5, 10, 40 mg/kg (subcutaneous). Key Findings:

  • Locomotion: Significant stimulation at 5 and 10 mg/kg; reduction at 40 mg/kg.
  • Anxiogenic Effect: Increased thigmotaxis (time spent near walls) and decreased center time at lower doses.
  • Sensorimotor Gating: Disrupted PPI and reduced baseline startle response at all doses.
  • Habituation: Reduced at 60 minutes for all doses. | | Pharmacokinetic & Metabolic Studies | Administration: 10 mg/kg (sc.) for pharmacokinetics; 40 mg/kg (sc.) for metabolite identification. Sample Analysis: Serum and brain tissue for pharmacokinetics; urine collected over 24h for metabolites. Key Findings:
  • Pharmacokinetics: Maximal brain concentration at 30 min, high levels at 60 min, declined to near zero after 6h. High brain accumulation (brain:serum ratio of 2.06-2.93).
  • Metabolites: Most abundant urinary metabolites were O-desmethylmethoxetamine (which is HXE) and normethoxetamine [4] [3]. |

The experimental workflow from this MXE study illustrates the multi-faceted approach used to characterize a novel psychoactive substance.

MXE Administration\n(5, 10, 40 mg/kg, sc.) MXE Administration (5, 10, 40 mg/kg, sc.) Behavioral Studies Behavioral Studies MXE Administration\n(5, 10, 40 mg/kg, sc.)->Behavioral Studies Pharmacokinetic Analysis Pharmacokinetic Analysis MXE Administration\n(5, 10, 40 mg/kg, sc.)->Pharmacokinetic Analysis Open Field Test Open Field Test Behavioral Studies->Open Field Test Prepulse Inhibition (PPI) Prepulse Inhibition (PPI) Behavioral Studies->Prepulse Inhibition (PPI) Brain & Serum Levels Brain & Serum Levels Pharmacokinetic Analysis->Brain & Serum Levels Urine Collection Urine Collection Pharmacokinetic Analysis->Urine Collection Locomotor Activity Locomotor Activity Open Field Test->Locomotor Activity Thigmotaxis Thigmotaxis Open Field Test->Thigmotaxis Center Time Center Time Open Field Test->Center Time Sensorimotor Gating Sensorimotor Gating Prepulse Inhibition (PPI)->Sensorimotor Gating Startle Response Startle Response Prepulse Inhibition (PPI)->Startle Response Integrated Data Analysis Integrated Data Analysis Locomotor Activity->Integrated Data Analysis Thigmotaxis->Integrated Data Analysis Center Time->Integrated Data Analysis Sensorimotor Gating->Integrated Data Analysis Startle Response->Integrated Data Analysis Brain:Serum Ratio Calculation Brain:Serum Ratio Calculation Brain & Serum Levels->Brain:Serum Ratio Calculation Metabolite Identification\n(LC-MS/MS) Metabolite Identification (LC-MS/MS) Urine Collection->Metabolite Identification\n(LC-MS/MS) Brain:Serum Ratio Calculation->Integrated Data Analysis Metabolite Identification\n(LC-MS/MS)->Integrated Data Analysis Conclusions on MXE Effects Conclusions on MXE Effects Integrated Data Analysis->Conclusions on MXE Effects

Important Note on Substance Misidentification

A critical issue for researchers to be aware of is the widespread misidentification of substances sold as "FXE". Multiple sources, including laboratory testing services, have reported that material sold as this compound (3'-Fluoro-2-oxo-PCE) is, in fact, its positional isomer 2'-Fluoro-2-oxo-PCE (also known as CanKet or 2-FXE) [5] [2]. This misidentification likely occurred because standard gas chromatography–mass spectrometry (GC-MS) cannot differentiate between these isomers without a verified reference standard, leading to a propagation of incorrect data. Nuclear magnetic resonance (NMR) spectroscopy is required for definitive structural elucidation [5].

Knowledge Gaps and Research Direction

The primary gap in the literature is the lack of direct, controlled comparative studies and detailed pharmacological data (e.g., receptor binding affinity, potency) for FXE and HXE. The methodological framework established for MXE provides a robust template for future research.

To advance the field, future work should:

  • Conduct Head-to-Head Comparisons: Perform the behavioral, pharmacokinetic, and metabolic studies outlined above for FXE and HXE using the same experimental protocols.
  • Elucidate Mechanisms: Determine the binding affinity and functional activity at key targets like the NMDA receptor.
  • Prioritize Analytical Verification: Use orthogonal analytical techniques, including NMR, to confirm the identity and purity of all novel substances prior to testing.

References

Comparative Toxicity and Abuse Potential of Ketamine Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key toxicological and pharmacological data for FXE and other relevant ketamine analogues, based on current scientific literature.

Compound Name Clinical Toxicity Profile Toxicokinetic Parameters (Experimental) Abuse Potential & Reinforcing Effectiveness (Animal Models)
Fluorexetamine (FXE) Similar toxicity to ketamine and 2F-DCK; clinical features of dissociative state, agitation, tachycardia, hypertension. Co-ingestion with other drugs common. [1] Data not yet available in published literature. Data not yet available in published literature.

| 2-Fluorodeschloroketamine (2F-DCK) | Impaired consciousness, agitation, hallucination, hypertension, tachycardia. Quantified in forensic blood (0.005-0.48 mg/kg) and hair samples. [2] [3] | Unbound fraction (fu): 0.69 IVIVE Hepatic Clearance (CLparallel-tube): 10.6 mL/min/kg [2] | Self-administration: Yes. Reinforcing Effectiveness: Similar to ketamine. Reinstatement (Relapse): Significant cue- and drug-induced reinstatement. [3] | | Ketamine | Well-documented dissociative and psychotomimetic effects. Considered safe in controlled medical settings; most recreational overdoses involve polysubstance use. [4] | Unbound fraction (fu): 0.54 IVIVE Hepatic Clearance (CLparallel-tube): 18.1 mL/min/kg [2] | Self-administration: Yes. Reinforcing Effectiveness: Baseline for comparison. Reinstatement (Relapse): Significant cue- and drug-induced reinstatement. [3] | | 2-Oxo-PCE | Poisoning outbreak with ketamine-like toxidrome: impaired consciousness, tachycardia, hypertension. Some patients developed life-threatening effects. [5] | Data not available in the provided search results. | Data not available in the provided search results. | | Methoxetamine (MXE) | Associated with numerous intoxication and fatal cases. [5] | Unbound fraction (fu): 0.63 IVIVE Hepatic Clearance (CLparallel-tube): 5.44 mL/min/kg [2] | Data not available in the provided search results. |

Key Experimental Protocols and Methodologies

For the data presented above, here are summaries of the key experimental methodologies used in the cited research.

  • Toxicokinetic In Vitro-In Vivo Extrapolation (IVIVE) [2]: This study investigated parameters like unbound fraction (fu) and hepatic clearance.
    • Unbound Fraction (fu): Measured using ultrafiltration. Compounds were incubated in a biological matrix and subjected to centrifugal filtration to separate protein-bound from unbound drug.
    • Hepatic Clearance: Conducted using pooled human liver microsomes (HLM). The compounds (at 1 µM) were incubated with HLMs and necessary co-factors to mimic liver metabolic activity. The depletion of the parent drug over time was measured using liquid chromatography-mass spectrometry (LC-MS) to calculate intrinsic clearance, which was then scaled to predict human hepatic clearance.
  • Assessment of Reinforcing Effectiveness and Reinstatement [3]: This research compared the abuse potential of 2F-DCK and ketamine.
    • Self-Administration: Rats were surgically implanted with intravenous catheters and trained in an operant chamber to self-administer the drug (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.
    • Behavioral Economics: The reinforcing "value" of the drug was quantified using a demand curve analysis, which determines how consumption changes as the "price" (e.g., number of nose-pokes required for a single infusion) increases. The essential value (α) is derived from this curve.
    • Reinstatement Model: After a period of self-administration, drug-taking behavior was extinguished (responses no longer delivered the drug). Subsequently, relapse was triggered by either presenting a drug-associated cue (light, sound) or a non-contingent priming injection of the drug, and the resumption of drug-seeking responses was measured.

Molecular Mechanisms and Neuroadaptations

Research on 2F-DCK and ketamine has identified molecular adaptations in the brain's reward pathway, particularly the nucleus accumbens (NAc), that are associated with relapse after withdrawal. The following diagram illustrates the key signaling pathways involved, based on findings from animal studies. [3]

G Molecular Pathways in Ketamine Analogue Relapse Withdrawal Withdrawal BDNF BDNF Withdrawal->BDNF Downregulates CREB CREB Withdrawal->CREB Downregulates p_CREB p-CREB Withdrawal->p_CREB Downregulates Akt Akt Withdrawal->Akt Downregulates p_Akt p-Akt Withdrawal->p_Akt Upregulates GSK3b GSK-3β Withdrawal->GSK3b Downregulates p_GSK3b p-GSK-3β Withdrawal->p_GSK3b Upregulates mTOR mTOR Withdrawal->mTOR Downregulates p_mTOR p-mTOR Withdrawal->p_mTOR Upregulates ERK ERK Withdrawal->ERK Downregulates p_ERK p-ERK Withdrawal->p_ERK Upregulates Relapse Relapse p_CREB->Relapse p_Akt->p_mTOR Activates p_GSK3b->Relapse p_mTOR->p_GSK3b Activates

Abbreviations: BDNF, Brain-Derived Neurotrophic Factor; CREB, cAMP response element-binding protein; p-, phosphorylated; Akt, Protein Kinase B; GSK-3β, Glycogen Synthase Kinase-3 Beta; mTOR, mammalian Target of Rapamycin; ERK, Extracellular signal-Regulated Kinase. [3]

Critical Data Gaps and Research Directions

The current data reveals significant knowledge gaps that are critical for a full safety assessment:

  • Limited FXE-Specific Data: The toxicity profile for FXE is currently inferred from similar compounds and preliminary clinical reports. No quantitative data on its metabolic stability, protein binding, potency, or specific receptor affinity profiles are publicly available yet. [1]
  • Need for Targeted Analytical Methods: Standard ketamine immunoassays do not detect FXE, and its metabolites can be misidentified as those of 2F-DCK. Developing and employing specific LC-MS/MS methods is essential for accurate identification and quantification in biological samples. [1]

References

The Current State of Fluorexetamine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is the lack of published, validated methods for Fluorexetamine specifically. It is identified as a novel psychoactive substance (NPS) for which there is almost no scientific information available regarding its safety, effects, or standardized testing protocols [1]. One source explicitly notes that it was discovered in an illicit drug sample and that its identity was confirmed after a complex analytical process, highlighting its status as a new and uncharacterized compound [2].

Despite the lack of a dedicated method, the analytical techniques described for identifying it can form the basis of a validation protocol.

Techniques Used for Identification and Analysis

Researchers have successfully identified this compound in forensic and drug-checking settings using a combination of techniques. The following table summarizes the key instrumental methods used.

Technique Abbreviation Key Role in Identification Reference Context
Fourier Transform Infrared Spectroscopy FTIR Provides initial "fingerprint"; rapid screening [2] [1]
Ultra-Performance Liquid Chromatography with Photodiode Array UPLC-PDA Separates compounds; provides retention time & UV spectrum for identification & quantification [2] [1]
Gas Chromatography-Mass Spectrometry GC-MS Separates & "fingerprints" by breaking sample into pieces; confirms molecular structure [2]
Nuclear Magnetic Resonance Spectroscopy NMR Definitive structural elucidation; confirms atomic arrangement [2]
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS Highly sensitive & specific quantification; used for multi-analyte panels in complex matrices [3]

The typical workflow for characterizing an unknown substance like this compound involves a multi-technique approach, progressing from rapid screening to definitive confirmation. This logical relationship and experimental workflow can be visualized as follows:

G Start Unknown Sample Step1 FTIR Screening (Rapid fingerprint) Start->Step1 Step2 UPLC-PDA Analysis (Separation and UV profiling) Step1->Step2 Initial data obtained Step3 GC-MS Analysis (Molecular fingerprinting) Step2->Step3 Compound separated Step4 NMR Spectroscopy (Definitive structure confirmation) Step3->Step4 Molecular formula suggested Step5 LC-MS/MS (Sensitive quantification) Step4->Step5 Structure confirmed

A Framework for Method Validation

While a specific method for this compound is not available, you can develop and validate one by following international guidelines. The core principles for validating an analytical procedure are detailed in the International Council for Harmonisation (ICH) Q2(R2) guideline [4] [5]. For bioanalytical methods (e.g., in plasma), the ICH M10 guideline is applicable [6] [7].

The table below outlines the key parameters that must be validated for a new analytical method.

Validation Parameter Experimental Protocol & Purpose Typical Acceptance Criteria
Specificity Demonstrate that the method accurately measures the analyte in the presence of other components (impurities, matrix). No interference at the retention time of the analyte [6].
Linearity Prepare and analyze a series of standard solutions at different concentrations. A coefficient of determination (R²) of ≥0.999 is excellent [6].

| Precision | Repeatability: Multiple measurements of the same sample. Intermediate Precision: Same procedure, different days/analysts/instruments. | Coefficient of variation (CV%) typically <5% for retention time and peak area [4]. | | Accuracy (Recovery) | Analyze samples with known amounts of the analyte (spiked placebo). | Recovery should be within 80-120% [4]. | | Limit of Detection (LOD) & Quantification (LOQ) | Determine the lowest concentration that can be detected/quantified. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is common. | LLOQ precision and accuracy should be within ±20% [6]. | | Robustness | Deliberately vary method parameters (e.g., temperature, mobile phase pH) to assess reliability. | Method remains reliable with small, intentional changes. |

Recommendations for Researchers

Given the current information gap, here is a practical path forward for developing and validating a this compound analytical method:

  • Start with Reported Techniques: A combination of UPLC-PDA and LC-MS/MS would be a powerful approach. LC-MS/MS offers the high sensitivity and specificity needed for precise quantification [6] [3].
  • Adopt a Multi-Step Workflow: Follow the workflow diagram above, using techniques like FTIR for initial screening and NMR for absolute structural confirmation of your standard.
  • Follow ICH Guidelines: Structure your validation study around the parameters in ICH Q2(R2) to ensure scientific rigor and regulatory acceptance [4] [5].

References

Fluorexetamine arylcyclohexylamine structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Detection Challenges

Fluorexetamine (FXE), or 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a ketamine analogue belonging to the arylcyclohexylamine class [1] [2]. Its core structure consists of a cyclohexanone ring with an aryl attachment and an amine group.

Key points regarding its identification and activity include:

  • Structural Features: It features a 3-fluorophenyl ring and an N-ethylamino group on the cyclohexanone backbone [1] [2]. This structure is key to its dissociative properties, primarily through antagonism of the NMDA receptor [3] [2].
  • Misidentification in Samples: A significant challenge with FXE is its potential for misidentification. It has been reported that samples sold as the 3-fluoro isomer (3-FXE) were later confirmed to be the 2-fluoro isomer (2-FXE) [1] [2]. Furthermore, its metabolites can be mistaken for those of another ketamine analogue, 2-fluorodeschloroketamine (2F-DCK), in routine toxicology tests, complicating forensic and clinical analysis [4].

Comparative Toxicology of Arylcyclohexylamines

While direct data on FXE is limited, the following table summarizes key toxicokinetic parameters for better-known analogues, illustrating the type of data crucial for SAR studies. The values for Ketamine, 2F-DCK, Deschloroketamine (DCK), and Methoxetamine (MXE) are included for context [5].

Compound Unbound Fraction in Plasma (fu) Intrinsic Hepatic Clearance (CLint) in vitro (µL/min/mg) Predicted In Vivo Hepatic Clearance (CLh) (L/h)
Ketamine 0.54 109 48.3
2F-DCK 0.65 67 31.1
Deschloroketamine (DCK) 0.84 46 27.0
Methoxetamine (MXE) 0.66 15 7.3
This compound (FXE) Data Not Available Data Not Available Data Not Available

Interpretation of Data:

  • Protein Binding: A lower unbound fraction (fu) means more drug is bound to plasma proteins and less is available to exert a pharmacological effect. DCK, with the highest fu, may have more free drug available at the target site compared to ketamine [5].
  • Hepatic Clearance: This measures how quickly the liver metabolizes a drug. Methoxetamine's (MXE) much lower clearance suggests a longer duration of action, which is consistent with user reports and is a critical consideration for its abuse potential and toxicity [5].

Proposed Mechanism of Action and Neurotransmitter Pathways

This compound is believed to share a primary mechanism of action with other arylcyclohexylamines: non-competitive antagonism of the N-Methyl-D-Aspartate (NMDA) receptor [3] [6] [2]. The diagram below illustrates the proposed signaling pathways affected by FXE and similar dissociatives.

G cluster_path Primary Signaling Pathway (Established) cluster_other Other Potential Targets (Inferred) FXE FXE NMDA NMDA Receptor FXE->NMDA Antagonizes DissociativeEffects Dissociative Anesthesia Analgesia Cognitive Effects FXE->DissociativeEffects Opioid μ-Opioid Receptor FXE->Opioid Potential Agonism Dopamine Dopamine Transporter (DAT) FXE->Dopamine Potential Inhibition Sigma σ Receptor FXE->Sigma Potential Agonism Ca2Plus Ca²⁺ Influx NMDA->Ca2Plus Regulates Channel Ca2Plus->DissociativeEffects Glutamate Glutamate (Excitatory Neurotransmitter) Glutamate->NMDA Binds OtherEffects Euphoria Stimulation Analgesia Opioid->OtherEffects Dopamine->OtherEffects Sigma->OtherEffects

Key Experimental Protocols for Analysis

For researchers, the accurate identification and quantification of FXE and its analogues require sophisticated methodologies. The following protocols, adapted from recent forensic literature, are essential [7] [5].

1. General Workflow for Analyzing ACHs in Blood This protocol outlines the steps for detecting arylcyclohexylamines in blood, plasma, or serum samples.

G Step1 1. Sample Preparation (Blood/Plasma/Serum) Step2 2. Sample Pre-treatment (e.g., Protein Precipitation) Step1->Step2 Step3 3. Compound Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Step2->Step3 Step4 4. Instrumental Analysis Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Step3->Step4 Step5 5. Data Interpretation Identification and Quantification using Reference Standards Step4->Step5

  • Sample Preparation: Blood, plasma, or serum samples are collected and pre-treated, often with a protein precipitation step using solvents like acetonitrile or methanol [7] [5].
  • Compound Extraction: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to isolate the target analytes from the biological matrix. This step is critical for cleaning the sample and concentrating the analytes to improve detection limits [7].
  • Instrumental Analysis: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It separates the compounds (chromatography) and then identifies and quantifies them based on their unique mass-to-charge ratios (mass spectrometry) [7] [5].
  • Data Interpretation: Results are interpreted by comparing them to certified reference standards. This is particularly important for FXE due to the potential for isomer misidentification [1] [7].

2. Protocol for In Vitro Toxicokinetic Studies These studies help predict the drug's behavior in the human body.

  • Plasma Protein Binding (PPB): This is often determined using methods like ultrafiltration. The drug is incubated in plasma at 37°C and then centrifuged using a membrane filter. The concentration of the unbound drug in the filtrate is measured and used to calculate the fraction unbound (fu) [5].
  • Intrinsic Clearance (CLint) using Human Liver Microsomes (pHLM): The drug is incubated with pooled human liver microsomes (which contain metabolizing enzymes) and an NADPH-regenerating system. Samples are taken at timed intervals, and the disappearance of the parent compound is measured using LC-MS/MS. This rate of disappearance is used to calculate the CLint, which can then be extrapolated to predict in vivo hepatic clearance [5].

Research Implications and Future Directions

The emergence of FXE underscores several key challenges in NPS research [4] [3] [7]:

  • Analytical Vigilance: The potential for misidentification between isomers like 2-FXE and 3-FXE means laboratories must use and continuously update validated methods with appropriate reference materials.
  • Metabolic Complexity: Shared metabolic pathways with other ketamine analogues complicate clinical and forensic toxicology, potentially leading to underestimation of a novel substance's prevalence.
  • Clinical Toxicity: Preliminary evidence suggests FXE's toxicity profile is similar to ketamine, but with the added risk of unknown potency and the common occurrence of polydrug use, which complicates clinical management [4].

References

Fluorexetamine 2-Fluorodeschloroketamine 2F-DCK comparative effects

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

The table below summarizes the available data on the chemical and basic pharmacological profiles of these substances.

Property 2-Fluorodeschloroketamine (2F-DCK) Ketamine Fluorexetamine (FXE / "CanKet")
IUPAC Name 2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one [1] 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one 2'-Fluoro-2-oxo-phenylcyclohexylethylamine [2]
Molecular Formula C₁₃H₁₆FNO [1] C₁₃H₁₆ClNO Information Missing
Molecular Weight 221.275 g·mol⁻¹ [1] 237.725 g·mol⁻¹ Information Missing
Structural Difference Fluorine atom at the 2-position of the phenyl ring [1] Chlorine atom at the 2-position of the phenyl ring Reported to be an isomer of 2F-DCK; precise structure distinct from 2F-DCK [2]
Primary Putative Target NMDA receptor antagonist [1] NMDA receptor antagonist [3] Suspected NMDA receptor antagonist ("ketamine-like") [2]
Lipophilicity Lower than ketamine [1] Higher than 2F-DCK [1] Information Missing
Metabolic Stability Lower intrinsic hepatic clearance predicted in vitro [1] Higher intrinsic hepatic clearance predicted in vitro [1] Information Missing

Comparative Behavioral & Reinforcing Effects

A key 2022 study directly compared the abuse potential and relapse-related behaviors of 2F-DCK and ketamine in a rat self-administration model [4] [5]. The experimental protocol and findings are summarized below.

Experimental Protocol [4]

  • Subjects: Male Sprague-Dawley rats.
  • Surgery: Implantation of intravenous catheters into the jugular vein.
  • Self-Administration Training: Rats were trained to self-administer either 2F-DCK or ketamine (0.5 mg/kg/infusion) intravenously on a Fixed Ratio 1 (FR1) schedule during 4-hour daily sessions. Each drug infusion was paired with a cue (light and noise). Training continued for at least 10 days until stable self-administration was achieved.
  • Behavioral Economics Test: The reinforcing "effectiveness" was quantified by modeling a demand curve, which measures how resilient drug-seeking behavior is as the "price" (number of nose-pokes required for a single infusion) increases. The key parameter is the elasticity coefficient (α).
  • Reinstatement Test (Relapse Model): After extinction training (drug and cues are no longer available), drug-seeking behavior was reinstated using two methods:
    • Cue-Induced: Re-presenting the light and noise cue previously paired with drug intake.
    • Drug-Primed: Administering a small, non-contingent dose of the respective drug.
Behavioral Parameter 2F-DCK Findings Ketamine Findings Comparative Conclusion
Reinforcing Effectiveness Elasticity coefficient (α) was similar to ketamine [4] [5]. Elasticity coefficient (α) was similar to 2F-DCK [4] [5]. No significant difference. 2F-DCK has similar reinforcing efficacy to ketamine [4] [5].
Cue-Induced Reinstatement Significant reinstatement of drug-seeking behavior [4] [5]. Significant reinstatement of drug-seeking behavior [4] [5]. No significant difference. Both drugs provoke strong relapse upon exposure to drug-associated cues [4] [5].
Drug-Primed Reinstatement Significant reinstatement of drug-seeking behavior [4] [5]. Significant reinstatement of drug-seeking behavior [4] [5]. No significant difference. A small priming dose of either drug is sufficient to trigger relapse [4] [5].

Molecular Signaling Pathways in Relapse

The same 2022 rat study investigated molecular changes in the nucleus accumbens (NAc), a brain region critical to reward and relapse. The following diagram synthesizes the signaling pathways implicated in 2F-DCK and ketamine relapse, based on the study's Western blot data [4].

G cluster_NAc Nucleus Accumbens (NAc) title Proposed Molecular Pathways in 2F-DCK/Ketamine Relapse CREB_BDNF CREB/BDNF Pathway ↓↓ Expression (p-CREB, BDNF) Akt_pathway Akt/mTOR/GSK-3β Pathway ↑↑ Phosphorylation (p-Akt, p-mTOR, p-GSK-3β, p-ERK) Relapse Drug-Seeking Reinstatement (Relapse) Drug Drug Receptors Receptors Drug->Receptors 2F-DCK / Ketamine NMDA Receptor Antagonism MolecularChanges MolecularChanges Receptors->MolecularChanges Triggers Molecular Adaptations MolecularChanges->CREB_BDNF MolecularChanges->Akt_pathway MolecularChanges->Relapse

Interpretation of the Pathway: The research suggests that relapse to 2F-DCK and ketamine is associated with a dual molecular adaptation in the nucleus accumbens: the downregulation of the CREB/BDNF neurotrophic pathway and the simultaneous upregulation of the Akt/mTOR/GSK-3β signaling axis [4]. This specific pattern of protein expression changes was observed in both extinguished and reinstated rats, suggesting it is a sustained adaptation contributing to relapse vulnerability.

Analytical Detection & Forensic Data

Detection and quantification are critical for clinical and forensic purposes.

Analytical Protocols:

  • Primary Method for Metabolite Identification: Liquid chromatography coupled to high-resolution accurate mass spectrometry (LC-HRAM) is used to characterize the extensive metabolism of 2F-DCK in systems like pooled human liver microsomes (pHLMs), urine, and hair samples [6]. This method allows for the identification of numerous metabolites.
  • Common Workflow for Street Drug Identification: The identification of novel substances like FXE often requires a multi-instrument approach [2]:
    • Fourier Transform Infrared (FTIR) Spectrometry: Provides an initial fingerprint but may not yield a definitive match for novel compounds.
    • Ultra-high Performance Liquid Chromatography (UPLC): Compares the retention time and UV absorption of the sample to known standards.
    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a definitive fingerprint by fragmenting the molecule.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the gold standard for elucidating the precise chemical structure of an entirely unknown compound.

Forensic Prevalence:

  • 2F-DCK: Has been identified in numerous countries in drug seizures, drug-driving cases, and hospital intoxication cases [1] [7]. It is often found as a white crystalline/powdery solid, sometimes mixed with or sold as ketamine [7].
  • This compound (FXE): As of late 2022, it was reported as an entirely new illicit drug in Australia, with no prior clinical or forensic data available globally. It was discovered after being submitted to a drug checking service where it could not be identified by standard databases [2].

Current Legal Status

  • 2F-DCK: Is currently controlled in several countries, including Canada (Schedule I), the UK (Class B), Italy, Japan, Latvia, Singapore, Sweden, and Switzerland. In October 2023, the WHO recommended it be added to Schedule II of the 1971 UN Convention on Psychotropic Substances [1].
  • This compound (FXE): Its legal status is unclear due to its novelty. However, its structural similarity to controlled arylcyclohexylamines may place it under analog legislation in some jurisdictions.

Knowledge Gaps and Future Research

This comparison highlights significant areas where information is lacking, particularly for this compound.

  • For this compound: Virtually all pharmacological and safety data is absent. Critical research needs include:
    • In vitro and in vivo binding affinity and functional activity at NMDA and other receptors.
    • Pharmacokinetic and metabolic profile studies.
    • Preclinical assessment of abuse liability, antidepressant potential, and neurotoxicity.
  • For 2F-DCK: While more is known, future studies should focus on:
    • Confirming the observed signaling pathways with more specific biochemical assays.
    • Long-term neuroadaptive changes following repeated exposure.
    • Direct head-to-head comparisons with other ketamine analogues as they emerge.

References

Fluorexetamine metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Fluorexetamine Basic Profile

Property Description
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2]
Chemical Formula C₁₄H₁₈FNO [1] [2]
Molar Mass 235.30 g/mol [1] [2]
Structural Class Arylcyclohexylamine [1]
Legal Status (US) Unscheduled [1]

Current Research and Identification Challenges

Available scientific information highlights important challenges and findings that are crucial for researchers.

  • Prevalent Misidentification: An important finding from DrugsData.org in April 2023 revealed that multiple samples previously sold and identified as 3'-Fluoro-2-oxo-PCE (3-FXE, this compound) were in fact its positional isomer, 2'-Fluoro-2-oxo-PCE (2-FXE, also known as CanKet) [1]. This indicates that much of the existing public data on "this compound" may pertain to a different substance, and analytical methods must be able to distinguish between these isomers.
  • Insights from a Directly Related Compound: A 2022 case report identified a seized crystalline material as 2-fluorodeschloro-N-ethyl-ketamine (2-FDCNEK), which is another name for 2-FXE [3]. This study provides the most direct methodological blueprint for this compound metabolite research. Using a combination of GC-MS, LC-HRMS, NMR, and single-crystal X-ray diffraction, the researchers confirmed the compound's structure and conducted a metabolic study.

Proposed Metabolic Pathways & Analytical Targets

Based on the metabolic study of 2-FDCNEK (2-FXE) and the known pathways of ketamine analogs, the following metabolites are proposed as key analytical targets. The suggested experimental workflow can be applied to study 3-FXE.

Proposed Metabolic Workflow

Start Sample (e.g., seized material, biological sample) A Compound Identification (GC-MS, LC-HRMS, NMR) Start->A B Metabolite Generation (Fungal model, Hepatocytes) A->B C Metabolite Analysis (LC-HRMS) B->C D Data Processing (Untargeted Workflow) C->D E Metabolite Identification (Parent + Proposed Metabolites) D->E

The table below summarizes the specific metabolites proposed for investigation.

Potential Metabolites & Analytical Data
Proposed Metabolite Biotransformation Key Analytical Target Experimental Context
2-Fluorodeschloro-norketamine N-dealkylation Optimal target for biological sample analysis (urine) [3] Identified in a study on 2-FDCNEK (2-FXE) using a Cunninghamella fungal model and an abuser's urine sample [3].
Parent Compound - Optimal target for biological sample analysis [3] The unchanged drug itself is a primary marker of recent intake [3].
Dihydrodiol Metabolites Dihydrodiol formation on aromatic ring Major metabolite pathway for compounds with furanyl/aryl rings [4] A major biotransformation noted for fentanyl analogs like 4-fluoro-furanylfentanyl [4].
N-Dealkylated Metabolites N-dealkylation (loss of ethyl group) Common primary biomarker for arylcyclohexylamines [4] A well-established primary metabolic pathway for ketamine and fentanyl analogs [4].
Hydroxylated Metabolites Mono-/Di-hydroxylation at various sites Common phase I metabolites [4] A common phase I biotransformation for many new psychoactive substances [4].

A Researcher's Guide to Metabolic Studies

For laboratories aiming to characterize the metabolites of this compound, the following protocols, derived from studies on directly related substances, provide a robust starting point.

  • Metabolite Generation Models: Current research utilizes alternative models to human administration. The fungal model *Cunninghamella elegans* expresses cytochrome P450 enzymes and has been successfully used to study the metabolism of ketamine analogs like 2-FDCNEK [3]. Another validated approach is incubation with mouse hepatocytes, which was used to characterize metabolites of 4-fluoro-furanylfentanyl [4].
  • Core Analytical Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the technique of choice for untargeted metabolic profiling [3] [4]. It provides the accurate mass measurements needed to propose molecular formulas for unknown metabolites. Data analysis can be performed using software (e.g., Compound Discoverer) with untargeted workflows to detect both expected and unexpected metabolites [4].
  • Structural Confirmation Techniques: For definitive identification of the parent compound from seized materials, the following techniques are essential [3]:
    • Gas Chromatography-Mass Spectrometry (GC-MS) for initial screening.
    • Nuclear Magnetic Resonance (NMR), including ¹H, ¹³C, and 2D experiments (COSY, HSQC) for structural elucidation.
    • Single-crystal X-ray Diffraction (SXRD) for absolute confirmation of the molecular structure.

The field of NPS research moves rapidly, and the data available on specific novel substances is often incomplete. The approaches outlined here should provide a solid foundation for your investigative work.

References

comparative NMDA receptor affinity Fluorexetamine

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Fluorexetamine

This compound is a novel ketamine analogue where a fluorine atom replaces the chlorine found in ketamine, situated at the meta position on the phenyl ring [1]. The table below consolidates the key characteristics identified in the search results.

Characteristic Available Data
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1]
Molecular Formula C₁₄H₁₈FNO [1]
Molecular Weight 235.30 g/mol [1]
Core Structure Arylcyclohexylamine [1]
Presumed Primary Target NMDA receptor (based on structural similarity to ketamine) [1]
NMDA Receptor Affinity (Ki) Not reported in the available literature [1].
Inhibitory Concentration (IC₅₀) Not definitively established. One source mentions a preclinical study suggesting an IC₅₀ of 1.4 µM, but this requires verification [1].

Data Gaps and Comparison Challenges

The core challenge for a direct comparison is the lack of specific binding or functional assay data for this compound on the NMDA receptor.

  • Missing Quantitative Data: Essential quantitative metrics for receptor affinity, such as the inhibition constant (Ki) or half-maximal inhibitory concentration (IC₅₀), are not available in the searched literature [1]. Without this data, a numerical comparison with other antagonists is not possible.
  • Limited Mechanistic Studies: The precise mechanism of action (e.g., whether it is a channel blocker like ketamine or acts at another site on the NMDA receptor) has not been experimentally elucidated for this compound [1]. The assumption that it acts as an NMDA receptor antagonist is primarily based on its structural similarity to ketamine [1] [2].

For context, the following diagram illustrates the general mechanism of NMDA receptor antagonists like ketamine, which this compound is presumed to share. This can serve as a reference for its potential site of action.

G Glutamate Glutamate NMDAReceptor NMDA Receptor (Channel Open) Glutamate->NMDAReceptor Binds Glycine Glycine Glycine->NMDAReceptor Binds CalciumInflux Ca²⁺ Influx NMDAReceptor->CalciumInflux ChannelBlock PCP-Site Channel Blocker (e.g., Ketamine) ChannelBlock->NMDAReceptor Antagonizes Downstream Downstream Signaling (Synaptic Plasticity) CalciumInflux->Downstream

Suggested Experimental Approaches

To fill these data gaps, established experimental protocols from NMDA receptor research could be employed. The search results mention several methods used to study other compounds, which would be directly applicable to profiling this compound [3] [4].

  • Radioligand Binding Assays: These are classic experiments for determining receptor affinity (Ki). They typically use a known radiolabeled NMDA receptor antagonist (like [³H]MK-801) in competition binding studies with rodent brain tissue or cell membranes [3].
  • Whole-Cell Patch-Clamp Electrophysiology: This is a key functional assay to confirm if the compound inhibits ion flow through the NMDA receptor and to calculate an IC₅₀ value. Experiments are performed on isolated rodent neurons or recombinant receptors expressed in cell lines like HEK 293 cells [5] [6].
  • Fluorescence-Based Binding Assays: Newer methods are being developed to circumvent the use of radioligands. For instance, a fluorescent ligand (AM-DAN) that competes for the PCP site within the NMDA receptor channel can be used to measure the affinity of prospective drugs [3].
  • Single-Molecule FRET (smFRET): This advanced technique can be used to observe the conformational changes in the NMDA receptor induced by a bound ligand, providing deep mechanistic insight [4].

Key Takeaways for Researchers

  • Status: this compound remains a poorly characterized compound in the scientific literature. The information available is primarily from non-peer-reviewed sources and patents.
  • Research Priority: The immediate research need is to conduct fundamental in vitro pharmacological studies (binding and electrophysiology) to establish its affinity and efficacy at the NMDA receptor.
  • Safety Consideration: Be aware that this compound is an emerging new psychoactive substance (NPS) with reported abuse potential and adverse effects, including tachycardia, hypertension, and dissociation [1]. Appropriate safety protocols are essential for any handling.

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.137242360 g/mol

Monoisotopic Mass

235.137242360 g/mol

Heavy Atom Count

17

UNII

AN89GB52AM

Wikipedia

Fluorexetamine

Dates

Last modified: 08-08-2024

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